MK-8033 hydrochloride
Description
Properties
IUPAC Name |
1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S.ClH/c1-30-15-20(13-28-30)19-11-23-24(27-12-19)8-7-18-6-5-17(10-22(18)25(23)31)16-34(32,33)29-14-21-4-2-3-9-26-21;/h2-13,15,29H,14,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIQDRGTLKPYCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)CS(=O)(=O)NCC5=CC=CC=N5)N=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8033 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 is a potent, orally active, and ATP-competitive small-molecule inhibitor with a primary mechanism of action centered on the dual inhibition of the c-Met and Ron receptor tyrosine kinases.[1][2] Contrary to some initial postulations, MK-8033 does not exhibit activity as a P2X7 antagonist. Its therapeutic potential has been investigated in the context of oncology, where aberrant c-Met and Ron signaling are known drivers of tumor formation, progression, and metastasis.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of MK-8033, detailing its binding affinity, cellular effects, and the downstream signaling pathways it modulates. The guide includes a compilation of key quantitative data, descriptions of experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Core Mechanism of Action: Dual Inhibition of c-Met and Ron Kinases
MK-8033 functions as a specific dual inhibitor of c-Met (also known as hepatocyte growth factor receptor) and Ron (Recepteur d'origine Nantaise), two closely related receptor tyrosine kinases.[1][5] It exerts its inhibitory effect by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of these receptors.[2] A distinguishing feature of MK-8033 is its preferential affinity for the activated (phosphorylated) conformation of the c-Met kinase.[3][5] This specificity allows for potent inhibition of both wild-type and various oncogenic mutant forms of c-Met.[6]
Binding Affinity and Potency
MK-8033 demonstrates high potency against its primary targets in various in vitro assays. The compound binds with a high affinity to the phosphorylated c-Met kinase domain.[6]
| Parameter | Target | Value | Assay | Reference |
| IC50 | Wild-type c-Met | 1 nM | In Vitro Kinase Assay | [2][7] |
| IC50 | Ron | 7 nM | In Vitro Kinase Assay | [2][7] |
| Kd | Phosphorylated c-Met | 3.2 nM | BIAcore-based direct binding assay | [6][8] |
| Kd | Unphosphorylated c-Met | 10.4 nM | BIAcore-based direct binding assay | [6][8] |
| IC50 | c-Met (Y1230C mutant) | 1.0 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (Y1230H mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (Y1235D mutant) | 0.6 nM | In Vitro Kinase Assay | [8] |
| IC50 | c-Met (N1100Y mutant) | 2.0 nM | In Vitro Kinase Assay | [6] |
| IC50 | c-Met (M1250T mutant) | 1.2 nM | In Vitro Kinase Assay | [8] |
Kinase Selectivity Profile
A kinase selectivity screen of 221 kinases revealed that at a concentration of 1 µmol/L, MK-8033 predominantly inhibits c-Met and Ron (MST1R) by more than 90%.[8] Four other kinases (Fes, FGFR3, Flt4, and Mer) were inhibited by 60-70%.[8] Titration experiments confirmed that MK-8033 is over 100-fold more selective for c-Met and Ron compared to the other kinases tested.[8]
Downstream Signaling Pathway Modulation
The binding of hepatocyte growth factor (HGF) to c-Met, or macrophage-stimulating protein (MSP) to Ron, induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation triggers the recruitment of downstream signaling molecules and the subsequent activation of several pro-oncogenic pathways. MK-8033, by inhibiting this initial phosphorylation event, effectively blocks these downstream cascades.
Key signaling pathways inhibited by MK-8033 include:
-
The PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth.
-
The MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
Preclinical studies have demonstrated that MK-8033 effectively inhibits the phosphorylation of both AKT and ERK1/2 in cancer cell lines with activated c-Met signaling.[3]
Preclinical and Clinical Findings
In Vitro Cellular Activity
MK-8033 has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with c-Met amplification or dependency.
| Cell Line | Cancer Type | IC50 (Proliferation) | Key Finding | Reference |
| GTL-16 | Gastric Carcinoma | 582 ± 30 nM | Potent inhibition of proliferation and c-Met phosphorylation. | [6] |
| HCT116 | Colorectal Carcinoma | > 10,000 nM | No inhibition in cells lacking basal c-Met activation. | [6] |
| EBC-1 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |
| H1993 | Non-Small Cell Lung Cancer | Not specified | Radiosensitization in high c-Met expressing cells. | [6] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Inhibition of HGF-induced phosphorylation of c-Met, AKT, and ERK1/2. | [3] |
In Vivo Efficacy in Xenograft Models
In vivo studies using a GTL-16 gastric cancer xenograft model in mice demonstrated a dose-dependent anti-tumor efficacy of MK-8033.
| Dose (Oral, Twice Daily) | Tumor Growth Inhibition (%) | Reference |
| 3 mg/kg | 22% | [5][6] |
| 10 mg/kg | 18% | [5][6] |
| 30 mg/kg | 57% | [5][6] |
| 100 mg/kg | 86% | [5][6] |
Treatment with MK-8033 at 100 mg/kg resulted in essentially complete inhibition of c-Met phosphorylation in the tumors.[6]
Phase I Clinical Trial (NCT00559182)
A first-in-human Phase I dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of MK-8033 in patients with advanced solid tumors.[3][9]
-
Dose-Limiting Toxicities (DLTs): Included fatigue, nausea, vomiting, transaminitis, and hypokalemia.[3][4]
-
Clinical Activity: Limited clinical activity was observed, with one patient achieving a partial response and eight patients having stable disease.[3][4]
-
Development Status: Further clinical development of MK-8033 was discontinued (B1498344) by the sponsoring company.[3][4]
Experimental Protocols
In Vitro Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8033 against c-Met and Ron kinases.
-
Methodology: A typical protocol involves the use of recombinant kinase domains of c-Met or Ron. The kinase reaction is initiated in the presence of a specific substrate (e.g., a peptide or protein) and ATP. The assay is performed with varying concentrations of MK-8033. The amount of phosphorylated substrate is quantified, often using methods like ELISA, TR-FRET, or radiometric assays. The IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Probe MK-8033 | Chemical Probes Portal [chemicalprobes.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Technical Guide: MK-8033 Hydrochloride, a Dual c-Met/Ron Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 is a potent and orally active small molecule inhibitor that demonstrates a dual-specific, ATP-competitive mechanism of action against the c-Met and Ron receptor tyrosine kinases.[1] Developed as a potential therapeutic agent for various cancers, MK-8033 has a preferential affinity for the activated conformation of c-Met.[1] Its activity has been evaluated in cancers where c-Met/Ron signaling is a known driver of tumor growth and progression, such as non-small cell lung cancer (NSCLC), gastric cancer, and breast cancer. This document provides a comprehensive technical overview of MK-8033 hydrochloride, including its chemical identifiers, mechanism of action, key quantitative data, and representative experimental protocols.
Chemical and Physical Properties
The CAS (Chemical Abstracts Service) number is a critical unique identifier for chemical substances. For MK-8033, it is important to distinguish between the hydrochloride salt and the free base.
| Compound Name | CAS Number |
| This compound | 1283000-43-0 |
| MK-8033 (free base) | 1001917-37-8 |
Mechanism of Action
MK-8033 functions as a dual inhibitor of the c-Met (also known as hepatocyte growth factor receptor, HGFR) and Ron (Recepteur d'Origine Nantais) receptor tyrosine kinases. These receptors are key components of signaling pathways that regulate cell proliferation, migration, survival, and angiogenesis. In many cancers, these pathways are aberrantly activated through receptor overexpression, mutation, or amplification.
Upon binding of their respective ligands—Hepatocyte Growth Factor (HGF) for c-Met and Macrophage-Stimulating Protein (MSP) for Ron—the receptors dimerize and autophosphorylate key tyrosine residues in their intracellular kinase domains. This phosphorylation event creates docking sites for various downstream signaling adaptors and enzymes, leading to the activation of pro-oncogenic pathways, most notably the RAS/MAPK and PI3K/AKT pathways.
MK-8033 competitively binds to the ATP-binding pocket of the c-Met and Ron kinase domains, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade results in the inhibition of tumor cell growth, proliferation, and survival. A noteworthy characteristic of MK-8033 is its higher affinity for the activated (phosphorylated) state of c-Met, which may confer an advantage in tumors with constitutively active c-Met signaling.[1]
Signaling Pathway Diagram
Caption: c-Met/Ron signaling pathway and the inhibitory action of MK-8033.
Quantitative Data
The inhibitory potency of MK-8033 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric for evaluating the efficacy of the inhibitor.
| Target | Assay Type | IC₅₀ Value | Reference |
| c-Met | In Vitro Kinase Assay | 1 nM | [1] |
| Ron | In Vitro Kinase Assay | 7 nM | [1] |
| c-Met Phosphorylation (Y1349) | GTL-16 Cellular Assay | 0.03 µM (30 nM) | |
| GTL-16 Cell Proliferation | Cellular Assay (72h) | 0.58 µM (580 nM) |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of MK-8033.
In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC₅₀ of MK-8033 against purified c-Met or Ron kinase.
Objective: To measure the direct inhibitory effect of MK-8033 on enzyme activity.
Materials:
-
Purified, recombinant c-Met or Ron kinase domain.
-
Specific peptide substrate for the kinase.
-
Adenosine Triphosphate (ATP), [γ-³²P]ATP for radiometric detection.
-
This compound dissolved in Dimethyl Sulfoxide (DMSO).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
P81 phosphocellulose paper or similar capture membrane.
-
Stop solution (e.g., 0.75% phosphoric acid).
-
Scintillation counter and fluid.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.
-
In a 96-well plate, add the kinase, the peptide substrate, and the diluted MK-8033 or DMSO (vehicle control).
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time within the linear reaction range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the stop solution (phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate on the P81 paper using a scintillation counter.
-
Calculate the percent inhibition for each MK-8033 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the MK-8033 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cellular c-Met Autophosphorylation Assay
This protocol details a method to assess the ability of MK-8033 to inhibit c-Met phosphorylation within a cellular context, using a cell line with amplified MET, such as GTL-16.[2]
Objective: To measure the inhibition of c-Met autophosphorylation in a cellular environment.
Materials:
-
GTL-16 human gastric carcinoma cell line (known for MET gene amplification).
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum).
-
This compound dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235 or Tyr1349), anti-total-c-Met.
-
Secondary antibody (HRP-conjugated).
-
Western blot equipment and reagents (SDS-PAGE gels, transfer membranes, chemiluminescent substrate).
Procedure:
-
Seed GTL-16 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of MK-8033 (or DMSO vehicle) for a specified time (e.g., 2 hours).
-
Lyse the cells on ice using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-c-Met antibody, or run a parallel gel.
-
Quantify band intensities to determine the concentration-dependent inhibition of c-Met phosphorylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a kinase inhibitor like MK-8033, from initial biochemical assays to cellular validation.
Caption: A generalized experimental workflow for kinase inhibitor evaluation.
Conclusion
This compound is a well-characterized dual inhibitor of c-Met and Ron kinases with potent activity demonstrated in both biochemical and cellular assays. Its specific targeting of these key oncogenic drivers makes it a valuable tool for cancer research and a candidate for further drug development. The data and protocols presented in this guide offer a foundational resource for scientists and researchers investigating the therapeutic potential of c-Met/Ron pathway inhibition. However, further clinical development of MK-8033 was discontinued (B1498344) by the sponsoring company due to limited clinical activity observed in a Phase I trial.
References
Technical Guide: MK-8033 Hydrochloride's Preferential Binding to Activated c-Met
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-Met receptor tyrosine kinase, a crucial mediator of cell growth, motility, and invasion, is a validated target in oncology. Its activation, often driven by its ligand, Hepatocyte Growth Factor (HGF), or by genetic alterations, triggers a cascade of downstream signaling events that promote tumorigenesis. MK-8033 hydrochloride is a potent and selective small-molecule inhibitor of c-Met, distinguished by its preferential binding to the activated, phosphorylated conformation of the kinase. This characteristic suggests a therapeutic advantage, particularly in tumors where c-Met is constitutively active. This technical guide provides an in-depth analysis of the quantitative binding data, detailed experimental protocols for assessing its activity, and a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Binding and Inhibition Data
This compound is a dual inhibitor of c-Met and Ron kinases, exhibiting a strong preference for the phosphorylated, active state of c-Met. This preferential binding translates to potent inhibition of both wild-type and various oncogenic mutant forms of the c-Met kinase.
Table 1: Binding Affinity of MK-8033 to c-Met Kinase Domain
| c-Met Kinase State | Dissociation Constant (Kd) |
| Phosphorylated (Activated) | 3.2 nM |
| Unphosphorylated (Inactive) | 10.4 nM |
Table 2: Inhibitory Activity of MK-8033 against c-Met Kinase
| Target | IC50 |
| Wild-Type c-Met | 1 nM |
| Ron Kinase | 7 nM |
| c-Met (Y1230C mutant) | 1.0 nM |
| c-Met (Y1230H mutant) | 0.6 nM |
| c-Met (Y1235D mutant) | 0.6 nM |
| c-Met (N1100Y mutant) | 2.0 nM |
| c-Met (M1250T mutant) | 1.2 nM |
Table 3: Cellular Activity of MK-8033
| Cell Line | Cancer Type | c-Met Status | Assay | IC50 |
| GTL-16 | Gastric | Amplified | c-Met Phosphorylation (Y1349) | 0.03 µM |
| GTL-16 | Gastric | Amplified | Proliferation | 0.58 µM |
| HCT116 | Colorectal | Not Amplified | Proliferation | > 10 µM |
c-Met Signaling Pathway and MK-8033's Mechanism of Action
The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This induces receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain, creating docking sites for various downstream signaling proteins. These proteins, in turn, activate critical pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/MAPK pathways, which drive cellular proliferation, survival, and motility.[1][2] MK-8033, as an ATP-competitive inhibitor, binds to the kinase domain of c-Met, showing a higher affinity for the phosphorylated, active conformation.[3][4] This binding event blocks the catalytic activity of the receptor, thereby inhibiting the phosphorylation of downstream substrates and abrogating the oncogenic signaling cascade.
c-Met Signaling Pathway and Inhibition by MK-8033.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This assay quantifies the ability of MK-8033 to inhibit the enzymatic activity of purified c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain (activated)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (γ-³³P-ATP for radiometric assay)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound serial dilutions
-
96-well plates
-
Filter paper or scintillation plates (for radiometric assay)
-
Luminescent kinase assay kit (e.g., ADP-Glo™) for non-radiometric detection
Procedure:
-
Prepare serial dilutions of MK-8033 in kinase reaction buffer.
-
In a 96-well plate, add the c-Met kinase, peptide substrate, and MK-8033 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction.
-
For Radiometric Assay: Spot the reaction mixture onto filter paper, wash to remove unincorporated ³³P-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For Luminescent Assay: Add the detection reagents according to the manufacturer's protocol to measure ADP production, which is proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of MK-8033 concentration and determine the IC50 value using non-linear regression.
Cell-Based c-Met Phosphorylation Assay (Western Blot)
This method assesses the ability of MK-8033 to inhibit c-Met autophosphorylation in a cellular context. The GTL-16 gastric cancer cell line, which has amplified c-Met and is constitutively active, is a suitable model.
Materials:
-
GTL-16 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture GTL-16 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of MK-8033 for a specified duration (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary anti-phospho-c-Met antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with anti-total c-Met and loading control antibodies for normalization.
-
Quantify band intensities to determine the inhibition of c-Met phosphorylation.
Surface Plasmon Resonance (SPR) for Binding Kinetics (Kd Determination)
SPR is a label-free technique to measure the real-time binding kinetics between MK-8033 and the c-Met kinase domain, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human c-Met kinase domain (both phosphorylated and unphosphorylated forms)
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the c-Met kinase domain (either phosphorylated or unphosphorylated) onto the sensor chip surface via amine coupling.
-
Prepare a series of concentrations of MK-8033 in the running buffer.
-
Inject the MK-8033 solutions over the sensor surface at a constant flow rate and monitor the binding response (association phase).
-
Switch back to flowing only the running buffer to monitor the release of MK-8033 from the c-Met kinase (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and Kd values.
Experimental Workflow
The characterization of a selective kinase inhibitor like MK-8033 typically follows a multi-step process, starting from initial biochemical potency assessment to cellular activity and target engagement confirmation.
Experimental Workflow for Characterizing MK-8033.
Conclusion
This compound is a selective c-Met inhibitor with a clear preference for the activated state of the kinase. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to understand and further investigate the therapeutic potential of this compound. The provided protocols offer a starting point for the in-house evaluation of MK-8033 or similar molecules targeting the c-Met signaling pathway. While MK-8033's clinical development was discontinued, the insights gained from its mechanism of action remain valuable for the ongoing development of next-generation c-Met inhibitors.[5]
References
- 1. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Unveiling the Chemical Architecture and Mechanism of MK-8033: A Dual c-Met/Ron Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical profile of MK-8033, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. This document details the key preclinical data, experimental methodologies, and the signaling pathways modulated by this compound.
Chemical Structure and Physicochemical Properties
MK-8033 is a novel small molecule inhibitor characterized by a 5H-benzo[1][2]cyclohepta[1,2-b]pyridin-5-one core. Its systematic IUPAC name is 1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide.[3] The key physicochemical properties of MK-8033 are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1001917-37-8 | [3] |
| Molecular Formula | C25H21N5O3S | [3] |
| Molecular Weight | 471.53 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO |
Mechanism of Action: Dual Inhibition of c-Met and Ron Kinases
MK-8033 is an ATP-competitive inhibitor that potently and selectively targets the kinase activity of both c-Met (also known as hepatocyte growth factor receptor, HGFR) and Ron (recepteur d'origine nantaise).[4][5] A distinguishing feature of MK-8033 is its preferential binding to the activated, phosphorylated conformation of the c-Met kinase.[4][5] This mode of action contributes to its high specificity and potent inhibition of downstream signaling.
The binding of their respective ligands, hepatocyte growth factor (HGF) for c-Met and macrophage-stimulating protein (MSP) for Ron, triggers receptor dimerization and autophosphorylation of key tyrosine residues in the kinase domain. This activation initiates a cascade of downstream signaling events that are crucial for cell proliferation, survival, migration, and invasion. MK-8033 effectively blocks these processes by preventing the phosphorylation of downstream effector proteins.
Signaling Pathway Inhibition
Upon binding to the ATP-binding pocket of c-Met and Ron, MK-8033 inhibits their kinase activity, leading to the suppression of major downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT and the Ras/Raf/MEK/ERK (MAPK) pathways.[6] The inhibition of these pathways ultimately results in reduced cell growth, proliferation, and survival of cancer cells that are dependent on c-Met or Ron signaling.
Quantitative Preclinical Data
The preclinical activity of MK-8033 has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 | Kd | Reference |
| c-Met | Kinase Assay | 1 nM | - | [3] |
| Ron | Kinase Assay | 7 nM | - | [3] |
| Phosphorylated c-Met | Binding Assay | - | 3.2 nM | [3] |
| Unphosphorylated c-Met | Binding Assay | - | 10.4 nM | [3] |
Cellular Activity
| Cell Line | Assay Type | IC50 | Reference |
| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 0.58 µM | [3] |
| GTL-16 (Gastric Carcinoma) | c-Met Phosphorylation (Y1349) | 0.03 µM | [3] |
In Vivo Efficacy in GTL-16 Xenograft Model
| Dose (Oral, Twice Daily) | Tumor Growth Inhibition | Reference |
| 3 mg/kg | 22% | [4] |
| 10 mg/kg | 18% | [4] |
| 30 mg/kg | 57% | [4] |
| 100 mg/kg | 86% | [4] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of MK-8033, based on published literature.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8033 against c-Met and Ron kinases.
-
Methodology: A radiometric filter-binding assay or a fluorescence-based assay is typically employed.
-
Recombinant human c-Met or Ron kinase is incubated with a specific peptide substrate and γ-[³³P]ATP in a kinase reaction buffer.
-
Varying concentrations of MK-8033 are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often by binding to a phosphocellulose filter paper.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of MK-8033 on the proliferation of cancer cell lines.
-
Methodology: A colorimetric assay, such as the MTT or MTS assay, is commonly used.
-
Cancer cells (e.g., GTL-16) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of MK-8033 or vehicle control (DMSO).
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its reduction to formazan (B1609692) by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.
-
Western Blot Analysis of Protein Phosphorylation
-
Objective: To evaluate the inhibitory effect of MK-8033 on the phosphorylation of c-Met and its downstream effectors (e.g., AKT, ERK1/2).
-
Methodology:
-
Cells are treated with MK-8033 for a specified time.
-
Where applicable, cells are stimulated with the respective ligand (HGF for c-Met) to induce receptor phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-c-Met, phospho-AKT, phospho-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Total protein levels are also assessed as a loading control.
-
In Vivo Tumor Xenograft Study
-
Objective: To assess the anti-tumor efficacy of MK-8033 in a preclinical animal model.
-
Methodology:
-
Human cancer cells (e.g., GTL-16) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
MK-8033 is formulated in a suitable vehicle and administered to the treatment group, typically via oral gavage, at various doses and schedules (e.g., twice daily for 21 days). The control group receives the vehicle alone.
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, the percentage of tumor growth inhibition is calculated.
-
Conclusion
MK-8033 is a potent and selective dual inhibitor of c-Met and Ron kinases with a distinct preference for the activated kinase conformation. It demonstrates significant anti-proliferative activity in c-Met-driven cancer cell lines and robust anti-tumor efficacy in corresponding xenograft models. The detailed preclinical data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on targeted cancer therapies. Further clinical investigation of MK-8033 was undertaken in a Phase I study in patients with advanced solid tumors.[6][7] While the compound was found to be well-tolerated, further clinical development was discontinued (B1498344) due to limited clinical activity.[6][7] Nevertheless, the preclinical profile of MK-8033 provides valuable insights into the therapeutic potential of targeting the c-Met and Ron signaling pathways in oncology.
References
- 1. apexbt.com [apexbt.com]
- 2. MK-8033 hydrochloride | c-Met/ Ron抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8033 Hydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8033 hydrochloride is a potent, orally bioavailable, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It exhibits a preferential affinity for the activated kinase conformation.[1][2] Developed by Merck, MK-8033 showed promise in preclinical cancer models, leading to its evaluation in a first-in-human Phase I clinical trial for advanced solid tumors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. Despite demonstrating a tolerable safety profile, the clinical development of MK-8033 was discontinued (B1498344) due to limited clinical activity.[2][3]
Introduction
The c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway, through gene amplification, activating mutations, or protein overexpression, is implicated in the pathogenesis and progression of numerous human cancers.[1] This makes c-Met a compelling therapeutic target for anticancer drug development. Ron (recepteur d'origine nantaise), another receptor tyrosine kinase, shares structural homology with c-Met and is also implicated in tumor progression. MK-8033 was designed as a dual inhibitor of both c-Met and Ron.
Discovery and Medicinal Chemistry
The discovery of MK-8033 (1-(3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[2][3]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide) was the result of a lead optimization program aimed at identifying a potent and selective c-Met inhibitor with favorable pharmacokinetic properties. A key innovation in its design was the development of a novel two-step protocol for the synthesis of benzylic sulfonamides. The chemical structure of MK-8033 is presented below.
Chemical Structure of MK-8033
Caption: Chemical structure of MK-8033.
Mechanism of Action
MK-8033 is an ATP-competitive inhibitor of the c-Met and Ron kinases.[1] A distinguishing feature of MK-8033 is its preferential binding to the activated (phosphorylated) conformation of the c-Met kinase domain. This unique mechanism of action may confer advantages over inhibitors that bind to the inactive form, including equal potency against various oncogenic activating mutations of c-Met.
Signaling Pathway
The HGF/c-Met signaling pathway, when activated, triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways, which are critical for cell growth, survival, and proliferation. By inhibiting c-Met and Ron, MK-8033 effectively blocks these downstream signals.
Simplified HGF/c-Met Signaling Pathway and Inhibition by MK-8033
Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of MK-8033.
Data Presentation
In Vitro Potency and Selectivity
MK-8033 is a highly potent inhibitor of c-Met and Ron. Its selectivity was assessed against a panel of other kinases.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 1 | In Vitro Kinase Assay | [1] |
| Ron | 7 | In Vitro Kinase Assay | [1] |
| Fes | >100 | In Vitro Kinase Assay | |
| FGFR3 | >100 | In Vitro Kinase Assay | |
| Flt4 | >100 | In Vitro Kinase Assay | |
| Mer | >100 | In Vitro Kinase Assay |
Note: A comprehensive kinase selectivity panel with specific IC50 values is not publicly available. The available data indicates that at 1 µM, only MET and MST1R (Ron) were inhibited by more than 90% in a panel of 221 kinases.
Preclinical Pharmacokinetics
| Species | Route | T1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 0.8 | 35 | |
| Dog | Oral | 3.1 | 33 |
Clinical Trial Data (Phase I, NCT00559182)
| Parameter | Value | Reference |
| Number of Patients | 47 | [3] |
| Maximum Tolerated Dose (MTD) | 750 mg twice daily | [3] |
| Dose-Limiting Toxicities (DLTs) | Fatigue, nausea, vomiting, transaminitis, hypokalemia | [3] |
| Most Frequent Toxicities | Fatigue (28.3%), nausea (21.7%), alopecia (19.6%) | [3] |
| Clinical Activity | 1 partial response, 8 stable disease | [3] |
| Median Progression-Free Survival (PFS) | 57 days | [3] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of an inhibitor against a target kinase.
Experimental Workflow for Biochemical Kinase Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Converging Paths of Oncogenesis: A Technical Guide to c-Met and Ron Signaling in Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical roles the receptor tyrosine kinases c-Met and Ron play in cancer. From the fundamental signaling pathways to their intricate crosstalk and the landscape of therapeutic intervention, this document serves as a core resource for understanding and targeting these key oncogenic drivers.
Introduction: The c-Met and Ron Receptor Tyrosine Kinase Family
The c-Met (mesenchymal-epithelial transition factor) and Ron (recepteur d'origine nantais) receptors are structurally related transmembrane receptor tyrosine kinases (RTKs) that are essential for normal embryonic development, tissue regeneration, and wound healing.[1][2] However, their aberrant activation is a hallmark of numerous cancers, driving tumor growth, proliferation, survival, invasion, and metastasis.[1][3] c-Met and its ligand, hepatocyte growth factor (HGF), along with Ron and its ligand, macrophage-stimulating protein (MSP), form a signaling axis that, when dysregulated, contributes significantly to cancer progression and therapy resistance.[2][3] This guide will dissect the signaling pathways, quantify their prevalence in various cancers, and provide detailed experimental protocols for their study.
The Core Signaling Pathways
Activation of c-Met and Ron by their respective ligands initiates a cascade of intracellular signaling events. This process begins with receptor dimerization, leading to autophosphorylation of tyrosine residues within the kinase domain and the C-terminal tail, creating docking sites for various downstream signaling and adaptor proteins.[1][4]
The HGF/c-Met Signaling Axis
Upon HGF binding, c-Met activates several key downstream pathways:
-
PI3K/Akt Pathway: Primarily responsible for cell survival and proliferation.
-
RAS/MAPK Pathway: Crucial for cell proliferation, differentiation, and migration.
-
STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.
-
SRC Pathway: Plays a role in cell motility and invasion.
The MSP/Ron Signaling Axis
Similar to c-Met, Ron activation by MSP leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades that overlap with those of c-Met, including the PI3K/Akt and RAS/MAPK pathways.[1]
Role of c-Met and Ron in Cancer
Aberrant c-Met and Ron signaling contributes to multiple facets of cancer progression.
-
Proliferation and Survival: Both pathways promote cell cycle progression and inhibit apoptosis, leading to uncontrolled tumor growth.[1][2]
-
Invasion and Metastasis: A key role of both c-Met and Ron is the induction of an invasive phenotype, including epithelial-to-mesenchymal transition (EMT), which allows cancer cells to invade surrounding tissues and metastasize to distant organs.[1]
-
Angiogenesis: c-Met and Ron signaling can stimulate the formation of new blood vessels, which are essential for tumor growth and survival, often through the upregulation of vascular endothelial growth factor (VEGF).[1][2]
-
Therapy Resistance: Upregulation of c-Met or Ron signaling has been identified as a mechanism of acquired resistance to various cancer therapies, including EGFR inhibitors.[1]
-
Cancer Stem Cells: There is growing evidence that c-Met is involved in the maintenance and expansion of cancer stem cells, which are thought to be responsible for tumor initiation, recurrence, and metastasis.[1]
Quantitative Data on c-Met and Ron Aberrations in Cancer
The following tables summarize the frequency of c-Met and Ron overexpression and mutations in various cancer types, based on data from The Cancer Genome Atlas (TCGA) and the Catalogue of Somatic Mutations in Cancer (COSMIC).
Table 1: Frequency of c-Met (MET) Overexpression and Amplification in Various Cancers
| Cancer Type | Overexpression Frequency | Amplification Frequency |
| Non-Small Cell Lung Cancer | 25-75% | ~4% |
| Gastric Cancer | 20-50% | <1-10% |
| Colorectal Cancer | 39% | 2-4% |
| Pancreatic Cancer | 46% | Data not readily available |
| Breast Cancer | 20-30% | Data not readily available |
| Glioblastoma | 40-50% | ~5% |
| Hepatocellular Carcinoma | 20-70% | Data not readily available |
Table 2: Frequency of Ron (MST1R) Overexpression in Various Cancers
| Cancer Type | Overexpression Frequency |
| Breast Cancer | up to 50% |
| Colorectal Cancer | ~40% |
| Pancreatic Cancer | >80% |
| Prostate Cancer | ~90% |
Table 3: Somatic Mutation Frequencies of MET and MST1R in Cancer (COSMIC Database)
| Gene | Cancer Type | Mutation Frequency |
| MET | Lung Adenocarcinoma | ~3-4% (Exon 14 skipping) |
| MET | Papillary Renal Cell Carcinoma | ~13% (germline and somatic) |
| MET | Various solid tumors | <5% (point mutations) |
| MST1R | Various solid tumors | <1% |
Crosstalk Between c-Met and Ron
c-Met and Ron are frequently co-expressed in tumors and engage in significant crosstalk.[1][4][5] This interaction can occur through the formation of heterodimers, leading to transphosphorylation and activation of downstream signaling in the absence of their respective ligands.[1] This crosstalk can amplify oncogenic signals and contribute to a more aggressive tumor phenotype.
Therapeutic Targeting of c-Met and Ron
The critical roles of c-Met and Ron in cancer have made them attractive targets for therapeutic intervention.[3][6][7] Strategies include small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies targeting either the receptors or their ligands.
Table 4: Selected c-Met and Ron Inhibitors and their IC50 Values
| Inhibitor | Target(s) | IC50 (nM) | Cancer Cell Line(s) |
| Crizotinib | c-Met, ALK, ROS1 | 11 (c-Met) | GTL-16 (gastric) |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | 4 (c-Met) | Various |
| Capmatinib | c-Met | 0.13 | Various |
| Tepotinib | c-Met | 1-3 | Various |
| BMS-777607 | c-Met, Ron, Axl, Tyro3 | 3.9 (c-Met), 1.8 (Ron) | Various |
| Foretinib | c-Met, VEGFR2 | 13 (c-Met) | Various |
| Tivantinib (ARQ 197) | c-Met (non-ATP competitive) | ~355 (Ki) | Various |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study c-Met and Ron signaling.
Co-Immunoprecipitation of c-Met and Ron
This protocol is designed to determine the physical interaction between c-Met and Ron.[8][9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein A/G agarose (B213101) or magnetic beads
-
Primary antibodies: anti-c-Met and anti-Ron
-
Isotype control IgG
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Lyse cells in cold lysis buffer.
-
Clarify lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody (or isotype control) overnight at 4°C.
-
Add beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting with antibodies against both c-Met and Ron.
In Vitro Kinase Assay
This assay measures the kinase activity of c-Met or Ron and the inhibitory effect of compounds.
Materials:
-
Recombinant c-Met or Ron kinase
-
Kinase buffer
-
ATP
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test inhibitors
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, substrate, and ATP.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant kinase.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent.
-
Calculate the IC50 value of the inhibitor.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the effect of c-Met or Ron activation on cell motility and invasiveness.
Materials:
-
Transwell inserts (with or without Matrigel coating for invasion and migration, respectively)
-
Serum-free media
-
Chemoattractant (e.g., HGF or MSP)
-
Cell staining solution (e.g., crystal violet)
Procedure:
-
Seed cells in the upper chamber of the transwell insert in serum-free media.
-
Add media with a chemoattractant to the lower chamber.
-
Incubate for 12-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface.
-
Count the stained cells under a microscope.
Western Blotting for Phosphorylated c-Met/Ron
This protocol is for detecting the activation state of the receptors.
Materials:
-
Lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, anti-phospho-Ron, anti-total Ron
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Treat cells with HGF, MSP, or inhibitors as required.
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using an ECL substrate.
CRISPR-Cas9 Mediated Gene Knockout
This protocol outlines the generation of c-Met or Ron knockout cell lines.[12][13][14][15][16]
Materials:
-
CRISPR-Cas9 plasmid or RNP complex targeting MET or MST1R
-
Transfection reagent
-
Selection agent (if applicable)
-
Single-cell cloning supplies
Procedure:
-
Design and validate guide RNAs (gRNAs) targeting the gene of interest.
-
Deliver the CRISPR-Cas9 components into the cells via transfection or electroporation.
-
Select for successfully transfected cells.
-
Perform single-cell cloning to isolate individual knockout clones.
-
Validate the knockout at the genomic and protein levels (sequencing and western blotting).
Conclusion
The c-Met and Ron signaling pathways are pivotal drivers of oncogenesis, and their intricate interplay presents both challenges and opportunities for cancer therapy. A thorough understanding of their molecular mechanisms, aberrant activation in different cancer contexts, and the methods to study them is crucial for the development of effective targeted therapies. This guide provides a foundational resource for researchers and drug developers working to unravel the complexities of c-Met and Ron signaling and translate this knowledge into novel treatments for cancer patients.
References
- 1. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In the clinic: ongoing clinical trials evaluating c-MET-inhibiting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential therapeutics specific to c-MET/RON receptor tyrosine kinases for molecular targeting in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 9. assaygenie.com [assaygenie.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. CRISPR/Cas9-based knockout pipeline for reverse genetics in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
Preclinical Profile of MK-8033 Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for MK-8033 hydrochloride, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. The development of MK-8033 was discontinued (B1498344) after Phase I clinical trials, and as such, the publicly available preclinical data is limited. This document synthesizes the key findings from published literature to serve as a resource for researchers in the field of oncology and kinase inhibitor development.
Core Compound Characteristics
MK-8033 is a small-molecule, ATP-competitive inhibitor that preferentially binds to the activated conformation of its target kinases.[1][2] This mechanism of action allows for potent inhibition of downstream signaling pathways implicated in tumor growth, proliferation, and metastasis.[3] The compound was developed with a design focused on reducing the time-dependent inhibition of CYP3A4, a common challenge in drug development.[4]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of MK-8033.
Table 1: In Vitro Potency and Selectivity
| Parameter | Target/Assay | Value | Source |
| IC50 | c-Met Kinase | 1 nM | [3] |
| IC50 | Ron Kinase | 7 nM | [2] |
| Kd | c-Met (BIAcore) | 3.2 nM | [1] |
| Kinase Selectivity | Inhibition >90% @ 1 µM (221 kinases screened) | c-Met, Ron | [1] |
| Kinase Selectivity | Inhibition 60-70% @ 1 µM (221 kinases screened) | Fes, FGFR3, Flt4, Mer | [1] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | Cancer Type | Activity | Note |
| Various | Gastric, Non-Small Cell Lung | Sub-micromolar IC50 | Specific IC50 values for individual cell lines are not publicly available.[3] |
Table 3: In Vivo Pharmacodynamics and Efficacy
| Animal Model | Cell Line | Dose | Key Finding | Source |
| Mouse Xenograft | GTL-16 (Gastric) | 100 mg/kg (oral, twice daily) | Full inhibition of tumor growth. | [4] |
| Mouse Xenograft | GTL-16 (Gastric) | 100 mg/kg (oral) | Complete inhibition of c-Met phosphorylation (p-Met Y1349). | [5] |
| Mouse Xenograft | GTL-16 (Gastric) | N/A | In vivo IC50 of 1.3 µM (plasma concentration) for Met phosphorylation inhibition. | [5] |
Signaling Pathway and Mechanism of Action
MK-8033 exerts its anti-tumor effects by inhibiting the HGF/c-Met and MSP/Ron signaling axes. Upon ligand binding, these receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate key downstream oncogenic pathways, including the PI3K/AKT and RAS/MAPK pathways. MK-8033 blocks this initial phosphorylation step, thereby inhibiting downstream signals for cell proliferation, survival, and motility.[3]
Experimental Protocols
Detailed, step-by-step protocols for the preclinical studies of MK-8033 are not publicly available. The following sections describe generalized methodologies typical for the assays mentioned in the literature.
In Vitro Kinase Inhibition Assay
The potency of MK-8033 against c-Met and Ron kinases was likely determined using a biochemical assay.
-
Principle: Recombinant kinase domains of c-Met and Ron are incubated with a specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of MK-8033.
-
Methodology:
-
The kinase, substrate, and inhibitor are combined in a buffer solution in a microplate format.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This is often done using methods like radioactivity (if using ³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
The results are plotted as percentage of inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.
-
Cell Viability / Anti-Proliferation Assay
The "sub-micromolar" anti-proliferative activity of MK-8033 in cancer cell lines such as GTL-16 and A549 was likely assessed using a metabolic-based assay like MTT or MTS.
-
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert a tetrazolium salt (e.g., MTT, MTS) into a colored formazan (B1609692) product.
-
Methodology:
-
Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or vehicle control.
-
Following an incubation period (typically 72 hours), the tetrazolium salt reagent is added to each well.
-
After a further incubation of 1-4 hours, the colored formazan product is measured using a microplate spectrophotometer.
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.
-
Western Blotting for Phosphoprotein Analysis
Inhibition of c-Met phosphorylation and downstream signaling (p-AKT, p-ERK1/2) in cell lines like GTL-16 and A549 was confirmed by Western blotting.[3]
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.
-
Methodology:
-
Cells are treated with MK-8033 for a specified time. For A549 cells, this would be preceded by stimulation with HGF to induce c-Met phosphorylation.[3]
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated c-Met, AKT, ERK1/2, and their total protein counterparts.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
-
In Vivo Tumor Xenograft Model
The in vivo efficacy of MK-8033 was demonstrated in a GTL-16 gastric cancer xenograft model.[3]
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to evaluate its anti-tumor activity.
-
Methodology:
-
GTL-16 cells, which have amplified c-Met, are harvested and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The treatment group receives MK-8033 orally (e.g., 100 mg/kg, twice daily), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, mice are euthanized, and tumors may be excised for further analysis (e.g., Western blotting to confirm target inhibition).
-
Preclinical Research Workflow
The preclinical evaluation of a kinase inhibitor like MK-8033 typically follows a structured workflow from initial discovery to in vivo efficacy studies.
Conclusion
This compound is a potent and highly selective dual inhibitor of c-Met and Ron kinases. Preclinical studies demonstrated its ability to inhibit the c-Met signaling pathway and suppress tumor growth in a c-Met amplified gastric cancer xenograft model.[3][4] While the compound showed a promising preclinical profile, its clinical development was ultimately halted. The data presented herein provides valuable insights into the preclinical characteristics of MK-8033 and can serve as a reference for the continued development of c-Met and Ron targeted therapies.
References
- 1. Probe MK-8033 | Chemical Probes Portal [chemicalprobes.org]
- 2. biorxiv.org [biorxiv.org]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
MK-8033 Hydrochloride: A Technical Guide to its Kinase Profile and Preclinical Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 hydrochloride is a potent, orally active, and highly selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. It functions as an ATP-competitive inhibitor, demonstrating a preferential affinity for the activated conformation of c-Met. This technical guide provides a comprehensive overview of the kinase profile of MK-8033, its mechanism of action, and a summary of its preclinical anti-tumor activity. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development.
Target Kinase Profile
MK-8033 is a potent inhibitor of c-Met and Ron kinases. The inhibitory activity of MK-8033 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values detailed in the table below.
| Target Kinase | IC50 (nM) |
| c-Met | 1[1] |
| Ron | 7 |
A broader kinase selectivity panel was conducted to assess the specificity of MK-8033. At a concentration of 1 µM, MK-8033 was tested against a panel of 221 kinases. The results demonstrated high selectivity, with only c-Met and MST1R (Ron) being inhibited by more than 90%. Four other kinases (Fes, FGFR3, Flt4, and Mer) showed inhibition in the range of 60-70%. Further titration experiments confirmed that MK-8033 is over 100-fold more selective for c-Met and Ron compared to the other kinases in the panel.
Mechanism of Action
MK-8033 exerts its anti-tumor effects by inhibiting the c-Met and Ron receptor tyrosine kinases. The binding of hepatocyte growth factor (HGF) to c-Met, or macrophage-stimulating protein (MSP) to Ron, induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways critical for cell proliferation, survival, migration, and invasion. The primary signaling cascades activated by c-Met and Ron are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways.
MK-8033 competitively binds to the ATP-binding pocket of the c-Met and Ron kinase domains, preventing ATP from binding and thereby inhibiting the autophosphorylation and subsequent activation of these receptors. This blockade of c-Met and Ron signaling leads to the downregulation of downstream effectors such as AKT and ERK, ultimately resulting in the inhibition of tumor cell growth and proliferation.
Preclinical Anti-Tumor Activity
In Vitro Cellular Activity
MK-8033 has demonstrated broad anti-proliferative activity in various cancer cell lines, with the most significant effects observed in gastric and non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) for proliferation is in the sub-micromolar range for these sensitive cell lines.
| Cell Line | Cancer Type | c-Met Expression | Proliferation IC50 (µM) |
| GTL-16 | Gastric Cancer | High | Sub-micromolar |
| EBC-1 | NSCLC | High | Sub-micromolar |
| H1993 | NSCLC | High | Sub-micromolar |
| A549 | NSCLC | Low | Less Sensitive |
| H460 | NSCLC | Low | Less Sensitive |
In cell-based assays, MK-8033 effectively inhibited the autophosphorylation of c-Met in the GTL-16 gastric cancer cell line, which harbors a constitutively activated c-Met.[1] This inhibition of c-Met phosphorylation led to a dose-dependent reduction in the phosphorylation of downstream signaling proteins, including AKT and ERK1/2.[1] Similar effects on HGF-induced phosphorylation of c-Met, AKT, and ERK1/2 were observed in the A549 NSCLC cell line.[1]
In Vivo Xenograft Studies
The anti-tumor efficacy of MK-8033 was evaluated in a GTL-16 gastric cancer xenograft model in mice. Oral administration of MK-8033 at a dose of 100 mg/kg twice daily resulted in significant inhibition of tumor growth.[1] This dose was well-tolerated and maintained plasma concentrations of the drug above the IC50 for target inhibition for a full 24-hour period.[1]
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of MK-8033.
In Vitro Kinase Assay (Representative Protocol)
-
Reagent Preparation: Recombinant c-Met or Ron kinase, a suitable substrate (e.g., poly-Glu-Tyr), ATP, and a serial dilution of MK-8033 are prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Kinase Reaction: The kinase is pre-incubated with varying concentrations of MK-8033 or vehicle control in a 96-well plate.
-
Initiation: The kinase reaction is initiated by the addition of the substrate and [γ-33P]ATP.
-
Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 60 minutes).
-
Termination and Detection: The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the vehicle control, and the IC50 values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Representative Protocol)
-
Cell Seeding: Cancer cells (e.g., GTL-16, EBC-1) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of MK-8033 or vehicle control and incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell proliferation inhibition is calculated relative to the vehicle control. IC50 values are determined from the dose-response curves.
Western Blot Analysis of c-Met Signaling (Representative Protocol)
-
Cell Treatment and Lysis: Cancer cells are treated with MK-8033 for a specified time. For ligand-stimulation experiments, cells are serum-starved and then stimulated with HGF. Cells are then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated c-Met (e.g., Tyr1234/1235), total c-Met, phosphorylated AKT (Ser473), total AKT, phosphorylated ERK1/2 (Thr202/Tyr204), and total ERK1/2. A loading control such as GAPDH or β-actin is also used.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a potent and selective dual inhibitor of c-Met and Ron with demonstrated preclinical anti-tumor activity in gastric and non-small cell lung cancer models. Its mechanism of action involves the direct inhibition of the kinase activity of these receptors, leading to the suppression of key downstream signaling pathways that drive tumor growth and survival. The data presented in this technical guide provide a solid foundation for further investigation and development of MK-8033 and similar targeted therapies.
References
Foundational Research on c-Met Inhibitors: A Technical Guide
The c-Met receptor tyrosine kinase, also known as hepatocyte growth factor receptor (HGFR), and its exclusive ligand, hepatocyte growth factor (HGF), are pivotal in various cellular processes, including embryonic development, tissue regeneration, and wound healing.[1][2] However, the dysregulation of the HGF/c-Met signaling pathway is a well-established driver of tumorigenesis, promoting tumor growth, invasion, and metastasis.[3][4] This aberrant signaling can arise from c-Met gene amplification, mutations, or protein overexpression, making it a compelling therapeutic target in oncology.[5][6] This guide delves into the foundational research on small molecule c-Met inhibitors, outlining the core signaling pathways, mechanisms of inhibition, and the key experimental protocols used in their discovery and characterization.
The c-Met Signaling Pathway
Activation of the c-Met receptor is initiated by the binding of HGF, which induces receptor dimerization and subsequent trans-phosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within the intracellular kinase domain.[1][7] This autophosphorylation creates docking sites for various downstream signaling and adaptor proteins, triggering a cascade of intracellular events that collectively orchestrate an "invasive growth" program.[1][5]
The primary downstream signaling cascades activated by c-Met include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and morphogenesis.[1][6]
-
PI3K/AKT Pathway: Primarily responsible for cell survival and growth, this axis can be activated directly by c-Met or through adaptors like GAB1.[5][6]
-
STAT Pathway: The direct binding and phosphorylation of STAT3 by c-Met leads to its dimerization, nuclear translocation, and subsequent gene expression changes that promote tubulogenesis and invasion.[5]
-
FAK/Paxillin and Ras/Rac/Rho Pathways: These pathways are involved in regulating cytoskeletal functions, cell motility, and migration.[8][9]
The culmination of these signaling events endows cancer cells with enhanced proliferation, survival, motility, invasion, and angiogenic capabilities, contributing to aggressive tumor phenotypes and poor patient prognosis.[4][6]
Mechanisms of c-Met Inhibition
Therapeutic strategies to block the HGF/c-Met axis primarily involve monoclonal antibodies against HGF or c-Met, and small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of c-Met.[7][10] Small molecule inhibitors are generally classified based on their binding mode to the ATP-binding pocket of the kinase.
-
Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active, "DFG-in" conformation of the kinase. They often adopt a characteristic U-shape, interacting with both the hinge region and the activation loop residue Y1230.[11][12] Many selective c-Met inhibitors fall into this class.[13] Crizotinib is a well-known example of a Type I inhibitor.[14]
-
Type II Inhibitors: These inhibitors also compete with ATP but bind to the inactive, "DFG-out" conformation of the kinase. They typically adopt a more extended conformation and can interact with a deeper hydrophobic pocket, often exhibiting multi-kinase activity.[11][12] Cabozantinib and Foretinib are examples of Type II inhibitors.[13][14]
-
Type III (Non-ATP Competitive) Inhibitors: These are allosteric inhibitors that bind to a site distinct from the ATP pocket. Tivantinib was initially described as a non-ATP competitive inhibitor with high selectivity for the unphosphorylated form of c-Met.[15]
Foundational Small Molecule c-Met Inhibitors
The journey to develop c-Met inhibitors began with the identification of non-selective kinase inhibitors like K252a, a staurosporine (B1682477) analog, in the early 2000s.[15] This was followed by the development of compounds with an indolin-2-one core, leading to the first generation of more selective c-Met inhibitors such as SU11274.[3][15] Further optimization led to the second-generation inhibitor PHA-665752, which demonstrated significant anti-tumor effects in preclinical models.[3][16] These early discoveries paved the way for clinically approved drugs.
Crizotinib (PF-02341066): Initially developed as a c-Met inhibitor, Crizotinib was later found to be a potent dual inhibitor of c-Met and Anaplastic Lymphoma Kinase (ALK).[3][16] It received accelerated FDA approval in 2011 for treating ALK-positive non-small cell lung cancer (NSCLC) and has shown activity in patients with c-Met amplified NSCLC.[14][16]
Cabozantinib (XL184): A multi-kinase inhibitor targeting c-Met, VEGFR2, and other tyrosine kinases, Cabozantinib was approved by the FDA in 2012 for medullary thyroid cancer and has since been approved for other indications.[14][15] Its ability to inhibit both c-Met and VEGFR signaling pathways is thought to provide a synergistic anti-tumor effect.[9]
Quantitative Data for Foundational c-Met Inhibitors
The following table summarizes the inhibitory potency of key foundational c-Met inhibitors.
| Compound | Type | c-Met Kinase IC50 (nM) | Cell-Based c-Met Phosphorylation IC50 (nM) | Reference Cell Line(s) |
| PHA-665752 | Type I | 9 | 12-50 | GTL-16, NCI-H69 |
| SU11274 | Type I | 10 - 25 | 20 - 45 | A549, GTL-16 |
| Crizotinib | Type I | 4 - 11 | 20 - 50 | GTL-16, HT-29, MKN-45 |
| Cabozantinib | Type II | 1.3 - 8 | 9 - 13 | Various |
| Foretinib | Type II | 1.4 | 5 | A549 |
| Tivantinib | Type III | 350 | ~100 | HT-29, MKN-45 |
| INCB28060 | Type I | 0.13 | 4 - 10 | SNU-5, S114 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Characterizing c-Met Inhibitors
The preclinical evaluation of c-Met inhibitors involves a standardized workflow of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Experimental Protocols
-
Kinase Inhibition Assay (Biochemical):
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the isolated c-Met kinase domain.
-
Methodology (Example: HTRF - Homogeneous Time-Resolved Fluorescence):
-
Recombinant c-Met kinase is incubated with a biotinylated peptide substrate and ATP in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665) are added.
-
After incubation, the HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[17]
-
-
-
Cell-Based c-Met Phosphorylation Assay:
-
Objective: To determine if the inhibitor can block c-Met autophosphorylation in a cellular context.
-
Methodology (Example: Western Blotting):
-
Select a cancer cell line with amplified MET (e.g., MKN-45, EBC-1) or a line that can be stimulated with HGF (e.g., U-87 MG).[18]
-
Plate cells and allow them to adhere. Treat with the inhibitor at various concentrations for a set time (e.g., 2 hours).
-
For HGF-inducible models, starve cells of serum, treat with the inhibitor, and then stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (e.g., p-Met Tyr1234/1235) and total c-Met. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.[19]
-
-
-
Cell Proliferation Assay:
-
Objective: To measure the effect of the inhibitor on cancer cell growth and viability.
-
Methodology (Example: Sulforhodamine B - SRB Assay):
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of the c-Met inhibitor for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates and stain the cells with 0.4% SRB solution.
-
Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Read the absorbance at 510 nm.
-
Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC50 value.[17]
-
-
-
Cell Migration/Invasion Assay:
-
Objective: To assess the inhibitor's ability to block the motile and invasive phenotype driven by c-Met.
-
Methodology (Example: Transwell Invasion Assay):
-
Use Transwell inserts with an 8-μm pore size membrane, coated with Matrigel for invasion assays (uncoated for migration).
-
Place serum-free media containing the test inhibitor in the upper chamber with the cells.
-
Place media containing a chemoattractant (e.g., 10% FBS or HGF) in the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Count the stained cells in several microscopic fields. Compare the number of invading cells in treated versus untreated wells.[20]
-
-
In Vivo Experimental Protocols
-
Tumor Xenograft Model:
-
Objective: To evaluate the anti-tumor efficacy of the c-Met inhibitor in a living organism.
-
Methodology (Example: Cell Line-Derived Xenograft - CDX):
-
Select an appropriate immunodeficient mouse strain (e.g., BALB/c nude or NSG mice).
-
Subcutaneously inject a suspension of a c-Met-dependent human tumor cell line (e.g., MKN-45, EBC-1) into the flank of each mouse.[18]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the c-Met inhibitor and vehicle according to a predetermined schedule (e.g., once daily by oral gavage) based on prior pharmacokinetic studies.[2]
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.[2]
-
-
-
Pharmacodynamic (PD) Assay:
-
Objective: To confirm that the inhibitor is reaching the tumor and modulating its target in vivo.
-
Methodology:
-
Establish tumors in mice as described above.
-
Once tumors are established, administer a single dose of the inhibitor.
-
At various time points post-dosing (e.g., 2, 8, 24 hours), euthanize cohorts of mice and harvest the tumors.
-
Prepare tumor lysates and analyze the levels of phospho-c-Met and total c-Met by Western blotting or ELISA, as described in the cell-based assay.[19]
-
This analysis confirms target engagement and helps correlate the dosing regimen with the duration of target inhibition.
-
-
References
- 1. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-MET [stage.abbviescience.com]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Discovery of small molecule c-Met inhibitors: Evolution and profiles of clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of small molecule c-Met inhibitors: Evolution and profiles of clinical candidates. | Semantic Scholar [semanticscholar.org]
- 13. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Discovery of anticancer agents with c-Met inhibitory potential by virtual and experimental screening of a chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MK-8033 Hydrochloride in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 hydrochloride is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It exhibits preferential binding to the activated kinase conformation, making it a valuable tool for investigating the roles of these signaling pathways in cancer and other diseases. Aberrant c-Met signaling is implicated in tumor proliferation, survival, and metastasis. MK-8033 effectively inhibits the hepatocyte growth factor (HGF)/c-Met axis, leading to the suppression of downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[2] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of MK-8033
| Target Kinase | IC50 (nM) | Notes |
| c-Met (Wild-Type) | 1 | ATP competitive inhibitor.[1][2] |
| Ron | 7 | Dual inhibitor of c-Met and Ron.[1] |
| c-Met (Y1230C mutant) | 0.6 | Potent inhibition of oncogenic mutants.[3] |
| c-Met (Y1230H mutant) | 1 | Potent inhibition of oncogenic mutants.[3] |
| c-Met (Y1235D mutant) | 1 | Potent inhibition of oncogenic mutants.[3] |
| c-Met (N1100Y mutant) | 2.0 | Potent inhibition of activating mutants.[3] |
| c-Met (M1250T mutant) | - | Data not available in search results. |
Table 2: Cellular Activity of MK-8033 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) | Notes |
| GTL-16 | Gastric Carcinoma | Cell Proliferation | Growth Inhibition | 0.58 | c-Met amplified cell line.[1][3] |
| GTL-16 | Gastric Carcinoma | c-Met Phosphorylation | Inhibition of p-c-Met (Y1349) | 0.03 | Inhibition of downstream signaling.[1] |
| EBC-1 | Non-Small Cell Lung Cancer | c-Met, ERK, Akt Phosphorylation | Reduction in phosphorylation | - | Dose-dependent reduction.[1] |
| H1993 | Non-Small Cell Lung Cancer | c-Met, ERK, Akt Phosphorylation | Reduction in phosphorylation | - | Dose-dependent reduction.[1] |
| A549 | Non-Small Cell Lung Cancer | HGF-induced c-Met, AKT, ERK Phosphorylation | Inhibition of phosphorylation | - | Inhibits HGF-induced signaling.[2] |
| HCT116 | Colorectal Carcinoma | Cell Proliferation | Growth Inhibition | > 10 | Cell line without basal c-Met activation.[3] |
Signaling Pathway Modulated by MK-8033
Experimental Protocols
c-Met Kinase Activity Assay (Biochemical)
Objective: To determine the direct inhibitory effect of MK-8033 on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well white opaque plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of MK-8033 in DMSO, then dilute further in kinase assay buffer.
-
Add 2.5 µL of the diluted MK-8033 or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 2.5 µL of c-Met kinase solution to each well.
-
Add 2.5 µL of the peptide substrate solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each MK-8033 concentration and determine the IC50 value using a suitable software.
Western Blot for Phospho-c-Met, Phospho-AKT, and Phospho-ERK
Objective: To assess the effect of MK-8033 on the phosphorylation status of c-Met and its downstream signaling proteins in whole cells.
Materials:
-
Cancer cell lines (e.g., GTL-16, A549)
-
Cell culture medium and supplements
-
This compound
-
HGF (for stimulated assays in cell lines like A549)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
For serum-starved conditions, replace the medium with serum-free medium for 16-24 hours.
-
Treat cells with various concentrations of MK-8033 or vehicle for the desired time (e.g., 2 hours). For stimulated assays, add HGF for the last 15-30 minutes of the inhibitor treatment.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total proteins and a loading control like β-actin.
-
Quantify band intensities using densitometry software.
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of MK-8033 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., GTL-16, A549)
-
Cell culture medium and supplements
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of MK-8033 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Autophagy Analysis by LC3 Western Blotting
Objective: To assess whether MK-8033 induces autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer, protein quantification reagents, and Western blot reagents (as described in Protocol 2)
-
Primary antibody: anti-LC3B
-
HRP-conjugated secondary antibody
-
Optional: Autophagy inhibitors (e.g., Chloroquine (B1663885) or Bafilomycin A1) for flux experiments.
Protocol:
-
Follow steps 1-8 of the Western Blot protocol (Protocol 2).
-
Use an anti-LC3B primary antibody for immunodetection. Two bands should be visible: LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).
-
An increase in the LC3-II band intensity, or the ratio of LC3-II to LC3-I (or to a loading control), suggests an induction of autophagy.
-
Autophagic Flux (Optional but Recommended): To distinguish between increased autophagosome formation and blocked degradation, perform the experiment in the presence and absence of an autophagy inhibitor like chloroquine (50 µM, co-treated with MK-8033 for the final 2-4 hours). A further accumulation of LC3-II in the presence of the inhibitor and MK-8033 compared to the inhibitor alone indicates an increase in autophagic flux.
-
Quantify the LC3-II band intensity and normalize to a loading control.
Disclaimer
These protocols and application notes are intended for research use only. The specific conditions for each assay, such as cell seeding density, incubation times, and antibody concentrations, may need to be optimized for different cell lines and experimental setups. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Application Notes and Protocols for MK-8033 Hydrochloride in GTL-16 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 hydrochloride is a potent and orally active dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1][2] The c-Met signaling pathway is a critical driver in the proliferation, survival, and invasion of various cancer cells. The GTL-16 human gastric adenocarcinoma cell line is characterized by the amplification and overexpression of the MET oncogene, leading to constitutive activation of the c-Met receptor.[3] This makes the GTL-16 xenograft model a highly relevant preclinical system for evaluating the anti-tumor efficacy of c-Met inhibitors like this compound. These application notes provide detailed protocols for utilizing this compound in GTL-16 xenograft models, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound is an ATP-competitive inhibitor with high affinity for the activated kinase conformation of c-Met and Ron, with IC50 values of 1 nM and 7 nM, respectively.[1][2] In cancer cells with aberrant c-Met activation, such as GTL-16, MK-8033 potently inhibits the autophosphorylation of c-Met. This blockade of the initial signaling event leads to the downstream suppression of key pro-survival and proliferative pathways, including the RAS/MEK/ERK and PI3K/Akt signaling cascades.[1]
Data Presentation
In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Dosage (mg/kg, b.i.d.) | Route of Administration | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| 3 | Oral | 21 days | 22 | [1] |
| 10 | Oral | 21 days | 18 | [1] |
| 30 | Oral | 21 days | 57 | [1] |
| 100 | Oral | 21 days | 86 | [1] |
b.i.d. (bis in die): twice daily
Pharmacokinetic Profile of this compound in Preclinical Models
| Species | Bioavailability (%) | Half-life (t1/2) | Reference |
| Rat | 35 | 0.8 hours | [1] |
| Dog | 33 | 3.1 hours | [1] |
Experimental Protocols
GTL-16 Cell Culture
-
Media and Reagents:
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Culture Conditions:
-
Maintain GTL-16 cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Establishment of GTL-16 Xenograft Model
-
Animal Model:
-
Use female immunodeficient mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks of age.
-
-
Cell Preparation for Injection:
-
Harvest GTL-16 cells during their exponential growth phase.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm^3).
-
Administration of this compound
-
Formulation:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Oral Gavage Protocol:
-
Administer the this compound suspension orally to the mice using a gavage needle.
-
The typical dosing volume for mice is 10 mL/kg.
-
For a twice-daily dosing regimen, administer the doses approximately 12 hours apart.
-
-
Treatment Schedule:
-
Treat the mice for the duration specified in the experimental design (e.g., 21 days).
-
Continue to monitor tumor volume and body weight throughout the study.
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Visualizations
References
- 1. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Mouse and Comparative Effects of Frondosides in Pancreatic Cancer | MDPI [mdpi.com]
Determining the Potency of MK-8033 Hydrochloride in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 hydrochloride is a potent and orally bioavailable small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases.[1][2] The c-Met signaling pathway, upon activation by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Aberrant activation of the HGF/c-Met axis is implicated in the development and progression of numerous human cancers, making it a key target for therapeutic intervention. MK-8033 has demonstrated broad anti-proliferative activity in preclinical cancer models, particularly in gastric and non-small cell lung cancers.[1] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Mechanism of Action
MK-8033 acts as an ATP-competitive inhibitor of the c-Met and Ron kinases. By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, both of which are critical for promoting cell growth and survival.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through both enzymatic and cell-based assays. The following table summarizes the available IC50 values.
| Target/Assay | Cell Line | IC50 Value | Reference |
| Enzymatic Assays | |||
| c-Met Kinase | - | 1 nM | [1] |
| Ron Kinase | - | 7 nM | |
| Cell-Based Assays | |||
| c-Met Phosphorylation | GTL-16 (Gastric Cancer) | 0.03 µM | |
| Cell Proliferation | GTL-16 (Gastric Cancer) | 0.58 µM | |
| Cell Proliferation | Various Gastric & NSCLC lines | Sub-micromolar | [1] |
NSCLC: Non-Small Cell Lung Cancer
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., GTL-16, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure
-
Preparation of MK-8033 Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions to the designated wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of MK-8033 that results in 50% cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, Microsoft Excel).
-
Conclusion
This compound is a potent inhibitor of the c-Met and Ron kinases, demonstrating significant anti-proliferative effects in cancer cell lines where these pathways are active. The provided protocols offer a standardized method for determining the IC50 of this compound, which is a critical parameter for its preclinical evaluation. Accurate and reproducible IC50 determination is essential for understanding the compound's potency and for guiding further in vivo studies and clinical development. Although clinical development of MK-8033 was discontinued, it remains a valuable tool for research into c-Met and Ron signaling in cancer.
References
MK-8033 Hydrochloride: Application Notes for c-Met Phosphorylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8033 hydrochloride is a potent and selective, orally active, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1][2][3] The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[4] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[4][5] MK-8033 has demonstrated significant anti-proliferative activity in preclinical models by effectively inhibiting c-Met phosphorylation and its downstream signaling cascades.[5] Notably, further clinical development of MK-8033 was discontinued (B1498344) despite being well-tolerated in a phase I trial.
These application notes provide detailed protocols for utilizing this compound to inhibit c-Met phosphorylation in cancer cell lines, along with methods to assess its biological effects.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of c-Met, thereby preventing autophosphorylation and subsequent activation of downstream signaling pathways.[1] This blockade of c-Met phosphorylation leads to the downregulation of key signaling nodes, including the PI3K/AKT and MAPK/ERK pathways, ultimately resulting in reduced tumor cell growth and survival.[6][7]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency against c-Met and its effects on cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (c-Met) | 1 nM | Wild-Type c-Met | [1][2] |
| IC50 (Ron) | 7 nM | Ron Kinase | [2][3] |
| IC50 (c-Met Phosphorylation) | 0.03 µM | GTL-16 (gastric cancer) | [1] |
| IC50 (Cell Proliferation) | 0.58 µM | GTL-16 (gastric cancer) | [1] |
| Binding Affinity (Kd) | 3.2 nM | Phosphorylated c-Met | [1] |
| Binding Affinity (Kd) | 10.4 nM | Unphosphorylated c-Met | [1] |
Experimental Protocols
Protocol 1: Western Blot for c-Met Phosphorylation
This protocol details the procedure to assess the inhibition of c-Met phosphorylation by MK-8033 in a cancer cell line.
Materials:
-
Cancer cell line with c-Met expression (e.g., GTL-16, EBC-1, H1993)[6]
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total-c-Met
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2 hours).[6]
-
Cell Lysis: a. Wash cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts, add Laemmli buffer, and boil the samples. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: a. Wash the membrane with TBST. b. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: a. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the effect of MK-8033 on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: a. Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[1] Include a DMSO vehicle control.
-
MTT Addition: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: a. Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: a. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.
Protocol 3: In Vitro c-Met Kinase Assay
This protocol is for determining the direct inhibitory effect of MK-8033 on c-Met kinase activity.
Materials:
-
Recombinant c-Met kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu,Tyr) 4:1)
-
This compound
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: a. Prepare serial dilutions of this compound in the appropriate buffer.
-
Kinase Reaction: a. In a multi-well plate, add the recombinant c-Met kinase, the kinase buffer, and the MK-8033 dilutions. b. Initiate the kinase reaction by adding a mixture of the substrate and ATP. c. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Detection: a. Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition and Analysis: a. Measure the signal (e.g., luminescence) using a microplate reader. b. Calculate the percentage of kinase inhibition for each MK-8033 concentration and determine the IC50 value.
Troubleshooting
-
No or weak signal in Western blot: Check antibody concentrations, incubation times, and the activity of the chemiluminescent substrate. Ensure efficient protein transfer.
-
High background in Western blot: Optimize blocking conditions (time and blocking agent) and antibody dilutions. Increase the number and duration of washes.
-
Inconsistent results in cell viability assay: Ensure uniform cell seeding, proper mixing of reagents, and avoid edge effects in the 96-well plate.
-
Variability in kinase assay: Ensure accurate pipetting of small volumes and maintain consistent incubation times and temperatures.
Conclusion
This compound is a valuable research tool for investigating the role of the c-Met signaling pathway in cancer. The protocols outlined in these application notes provide a framework for assessing its inhibitory effects on c-Met phosphorylation and subsequent cellular processes. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of c-Met-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Targeting the HGF/Met Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of MK-8033 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of MK-8033 hydrochloride in mice, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in mouse models.
Introduction
MK-8033 is a small-molecule inhibitor targeting the HGF/c-Met signaling axis. Aberrant c-Met signaling is implicated in the pathogenesis of various human cancers, making it a compelling target for therapeutic intervention. Preclinical studies have demonstrated the anti-tumor activity of MK-8033 in various cancer models. This document outlines the methodologies for the oral delivery of this compound in mice, focusing on a gastric cancer xenograft model where its efficacy has been previously suggested.
Data Presentation
While specific pharmacokinetic data for the oral administration of MK-8033 in mice is not publicly available, the following table outlines the essential parameters that should be determined in such studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for correlating plasma exposure with pharmacodynamic effects and anti-tumor efficacy.
Table 1: Key Pharmacokinetic Parameters for Oral this compound in Mice
| Parameter | Description | Units | Example Value (Hypothetical) |
| Dose | Amount of drug administered. | mg/kg | 100 |
| Cmax | Maximum (peak) plasma concentration that a drug achieves after administration. | ng/mL | Data not available |
| Tmax | Time at which the Cmax is observed. | h | Data not available |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | ng·h/mL | Data not available |
| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | ng·h/mL | Data not available |
| t1/2 | Half-life of the drug in plasma. | h | Data not available |
| F (%) | Bioavailability, the fraction of the administered dose that reaches systemic circulation. | % | Data not available |
Signaling Pathway
MK-8033 targets the c-Met receptor tyrosine kinase. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, migration, and invasion. The diagram below illustrates the simplified c-Met signaling pathway and the point of inhibition by MK-8033.
Caption: Simplified c-Met signaling pathway and the inhibitory action of MK-8033.
Experimental Protocols
The following protocols provide a detailed methodology for the oral administration of this compound in a mouse xenograft model of gastric cancer.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (or 0.5% Hydroxypropyl Methylcellulose - HPMC) in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile magnetic stir bar and stir plate (or vortex mixer)
-
Calibrated balance
-
Spatula
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For a 10 mg/mL solution to dose mice at 100 mg/kg (assuming a 20g mouse receives 0.2 mL), you would prepare a stock solution accordingly.
-
Weigh the calculated amount of this compound powder and transfer it to a sterile conical tube.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to sterile water while stirring continuously until fully dissolved.
-
Add a small volume of the vehicle to the MK-8033 powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Continue stirring for 15-30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.
Protocol 2: Oral Administration of this compound by Gavage in Mice
Objective: To accurately deliver a defined dose of this compound suspension directly into the stomach of a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Weigh each mouse to determine the precise volume of the MK-8033 suspension to be administered. The dosing volume is typically 10 mL/kg body weight. For a 20g mouse, this would be 0.2 mL.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Draw the calculated volume of the well-vortexed MK-8033 suspension into a 1 mL syringe fitted with a gavage needle.
-
With the mouse held in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Do not force the needle, as this can cause esophageal or tracheal injury.
-
Once the needle is properly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to deliver the suspension.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes post-administration.
Protocol 3: GTL-16 Gastric Cancer Xenograft Model and MK-8033 Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a GTL-16 human gastric cancer xenograft mouse model. In a preclinical study, MK-8033 inhibited tumor growth in a GTL-16 xenograft model when administered orally at a dose of 100 mg/kg twice daily.[1]
Materials:
-
GTL-16 human gastric carcinoma cells
-
Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers for tumor measurement
-
Prepared this compound suspension (10 mg/mL)
-
Vehicle control (0.5% methylcellulose)
Workflow:
Caption: Workflow for the GTL-16 xenograft efficacy study.
Procedure:
-
Cell Culture: Culture GTL-16 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest the cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Group: Administer this compound suspension (100 mg/kg) orally by gavage twice daily (approximately 12 hours apart).
-
Control Group: Administer an equivalent volume of the vehicle (0.5% methylcellulose) on the same schedule.
-
-
Efficacy Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
-
Conclusion
These application notes provide a framework for the oral administration of this compound in mice for preclinical cancer research. Adherence to these detailed protocols will facilitate the generation of robust and reproducible data to further elucidate the therapeutic potential of this c-Met inhibitor. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional animal care and use guidelines.
References
Application Notes and Protocols: MK-8033 Hydrochloride and Radiation Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and experimental protocols for investigating the combination of MK-8033 hydrochloride, a c-Met inhibitor, with radiation therapy. The information is based on published preclinical studies and is intended to guide researchers in designing and conducting similar experiments.
Disclaimer: this compound is an investigational compound. Its clinical development was discontinued. These protocols are for research purposes only.
Introduction
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1][2] Aberrant c-Met signaling is implicated in the development and progression of various cancers, including non-small cell lung cancer (NSCLC), and has been associated with resistance to radiation therapy.[3][4] MK-8033 is a potent small-molecule inhibitor of the HGF/c-Met signaling axis.[5][6] Preclinical studies have explored the potential of MK-8033 to sensitize cancer cells to the cytotoxic effects of ionizing radiation.
Radiation therapy is a cornerstone of cancer treatment that induces DNA damage, primarily double-strand breaks, leading to cancer cell death.[3] However, intrinsic and acquired resistance to radiation remains a significant clinical challenge. One mechanism of resistance involves the activation of pro-survival signaling pathways, such as the c-Met pathway, in response to radiation-induced cellular stress.[3] Combining radiation with targeted agents that inhibit these survival pathways, like MK-8033, presents a rational therapeutic strategy to enhance tumor cell killing.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of MK-8033 and its combination with radiation on NSCLC cell lines.
Table 1: In Vitro Anti-proliferative Activity of MK-8033
| Cell Line | c-Met Expression | MK-8033 IC50 (µM) |
| EBC-1 | High | ~0.1 |
| H1993 | High | ~0.1 |
| A549 | Low | >10 |
| H460 | Low | >10 |
Data adapted from Bhardwaj et al., 2012. IC50 values were determined by clonogenic survival assays.
Table 2: Radiosensitizing Effect of MK-8033 in High c-Met Expressing NSCLC Cells
| Cell Line | Treatment | Surviving Fraction at 2 Gy | Dose Enhancement Ratio (DER) |
| EBC-1 | Radiation Alone | 0.60 | - |
| MK-8033 (0.1 µM) + Radiation | 0.45 | 1.33 | |
| H1993 | Radiation Alone | 0.55 | - |
| MK-8033 (0.1 µM) + Radiation | 0.40 | 1.38 |
Data adapted from Bhardwaj et al., 2012. DER is the ratio of radiation doses required to produce the same level of cell killing in the absence and presence of the drug.
Signaling Pathways and Experimental Workflow
c-Met Signaling Pathway and Intervention Points
The following diagram illustrates the c-Met signaling pathway and the points of intervention by MK-8033 and radiation. Radiation can induce the expression and activation of c-Met, leading to downstream signaling that promotes cell survival and DNA repair. MK-8033 inhibits the kinase activity of c-Met, thereby blocking these pro-survival signals and sensitizing the cells to radiation-induced damage.
Caption: c-Met signaling pathway and points of intervention by radiation and MK-8033.
Experimental Workflow for Evaluating Radiosensitization
The diagram below outlines a typical experimental workflow to assess the radiosensitizing potential of a compound like MK-8033.
Caption: A typical experimental workflow for radiosensitization studies.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
High c-Met expressing: EBC-1, H1993
-
Low c-Met expressing: A549, H460
-
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.[5][6][7][8]
-
Cell Plating: Harvest exponentially growing cells and plate appropriate numbers (e.g., 200-8000 cells/well in a 6-well plate) to yield approximately 50-150 colonies per well after treatment. The number of cells plated should be increased with higher doses of radiation.
-
Drug Treatment: Allow cells to attach for 4-6 hours. Treat with this compound or vehicle control for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the cells with varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain with 0.5% crystal violet in methanol for 15 minutes.
-
Wash with water and air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. Plot cell survival curves and determine the Dose Enhancement Ratio (DER).
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key signaling proteins.[9][10]
-
Sample Preparation:
-
Treat cells with MK-8033 and/or radiation as described above.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
γ-H2AX Immunofluorescence for DNA Double-Strand Breaks
This assay visualizes the formation of γ-H2AX foci at the sites of DNA double-strand breaks.[11][12][13]
-
Cell Preparation:
-
Grow cells on coverslips in a multi-well plate.
-
Treat with MK-8033 and/or radiation.
-
-
Fixation and Permeabilization:
-
At desired time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the combination treatment group compared to radiation alone indicates enhanced DNA damage and/or impaired repair.
References
- 1. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 3. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Clonogenic Assay [bio-protocol.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of MK-8033 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design of studies involving MK-8033 hydrochloride, a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases. The protocols outlined below are intended to facilitate the evaluation of MK-8033's anti-tumor efficacy, pharmacodynamic effects, and pharmacokinetic profile in preclinical cancer models.
Application Notes
This compound is an orally bioavailable small molecule that preferentially binds to the activated conformation of c-Met, a receptor tyrosine kinase frequently implicated in tumor formation, progression, and metastasis.[1][2] Aberrant c-Met signaling, often driven by gene amplification or mutation, activates downstream pathways such as the MAPK (ERK1/2) and PI3K/AKT pathways, promoting cell proliferation, survival, and invasion.[1] MK-8033 has demonstrated significant anti-tumor activity in preclinical models, particularly in tumors with c-Met amplification.[3][4]
The following protocols are designed for studies using xenograft models, which are a common method for evaluating the efficacy of novel anti-cancer agents in an in vivo setting. The GTL-16 gastric carcinoma cell line, which harbors a c-Met gene amplification, is a well-established and appropriate model for these studies.[3]
Key Experimental Considerations
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are required for the engraftment of human tumor cell lines.
-
Drug Formulation: As this compound is likely a poorly water-soluble compound, appropriate formulation is critical for achieving consistent oral bioavailability.
-
Dosing Regimen: Preclinical studies have shown efficacy with twice-daily oral administration.[3] Dose-response studies are recommended to determine the optimal therapeutic window.
-
Endpoint Analysis: A combination of tumor volume measurements, pharmacodynamic marker analysis, and pharmacokinetic profiling will provide a comprehensive assessment of MK-8033's in vivo activity.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of this compound.
Table 1: In Vivo Efficacy of this compound in GTL-16 Xenograft Model
| Dosage (mg/kg, oral, twice daily) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference |
| 3 | 21 | 22 | [3] |
| 10 | 21 | 18 | [3] |
| 30 | 21 | 57 | [3] |
| 100 | 21 | 86 | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | 0.8 | 35 | [3] |
| Dog | 3.1 | 33 | [3] |
Experimental Protocols
Protocol 1: GTL-16 Xenograft Tumor Model Establishment
Objective: To establish subcutaneous GTL-16 tumors in immunocompromised mice.
Materials:
-
GTL-16 human gastric carcinoma cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female NOD/SCID or athymic nude mice
-
Syringes (1 mL) with 27-gauge needles
-
Calipers
Procedure:
-
Culture GTL-16 cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/100 µL. Keep on ice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (W² x L) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 150-200 mm³.
Protocol 2: Formulation and Administration of this compound
Objective: To prepare and orally administer this compound to tumor-bearing mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a nanoemulsion for poorly soluble compounds)
-
Oral gavage needles
-
Balance and weighing paper
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Prepare the vehicle solution. For a simple suspension, slowly add the weighed this compound to the vehicle while vortexing to ensure a uniform suspension. Sonication may be used to aid dispersion.
-
For more complex formulations like nanoemulsions, follow established protocols to enhance solubility and bioavailability.
-
Administer the formulated this compound or vehicle control to the mice via oral gavage at the specified dose and schedule (e.g., twice daily). The volume administered is typically 5-10 mL/kg.
Protocol 3: Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Procedure:
-
Measure tumor volumes and body weights of all mice 2-3 times per week throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the following formula:
-
TGI (%) = [1 - ((Tt - T0) / (Ct - C0))] x 100
-
Where Tt is the mean tumor volume of the treated group at the end of the study.
-
T0 is the mean tumor volume of the treated group at the start of treatment.
-
Ct is the mean tumor volume of the control group at the end of the study.
-
C0 is the mean tumor volume of the control group at the start of treatment.
-
-
Protocol 4: Pharmacodynamic Analysis of c-Met Signaling
Objective: To assess the inhibition of c-Met phosphorylation and downstream signaling in tumor tissue.
Materials:
-
Tumor tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies:
-
Phospho-c-Met (Tyr1349)
-
Total c-Met
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect tumor tissues at specified time points after the final dose of this compound.
-
Immediately snap-freeze the tissues in liquid nitrogen or homogenize in lysis buffer.
-
Extract total protein and determine the protein concentration.
-
Perform SDS-PAGE and Western blotting according to standard protocols.
-
Probe the membranes with the specified primary and secondary antibodies.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: In vivo experimental workflow for MK-8033.
References
Application Notes and Protocols: Generation of a Dose-Response Curve for a P2X3 Receptor Antagonist
A Clarification on Compound MK-8033 and P2X3 Receptor Antagonism
Initial research indicates a potential discrepancy regarding the compound of interest. The provided information requests a dose-response curve generation for MK-8033 hydrochloride as a P2X3 receptor antagonist. However, scientific literature consistently identifies MK-8033 as a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, which has been investigated in the context of cancer therapy.
Conversely, a well-documented and clinically evaluated selective P2X3 receptor antagonist is Gefapixant (also known as MK-7264). It is plausible that there may be a confusion between these two compounds. This document will proceed with a detailed application note and protocol for generating a dose-response curve for Gefapixant , a compound highly relevant to the target of interest, the P2X3 receptor.
Application Note: Gefapixant Dose-Response Curve Generation for P2X3 Receptor Antagonism
1. Introduction
Gefapixant is a first-in-class, orally active, and selective antagonist of the P2X3 receptor.[1][2] P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers, including vagal C-fibers in the airways.[3][4] The release of extracellular ATP during inflammation or injury activates these receptors, leading to the initiation of a cough reflex and the sensation of pain.[3][5][6] By blocking the P2X3 receptor, Gefapixant inhibits this ATP-mediated signaling, thereby reducing nerve hypersensitivity.[3][6] This application note provides a detailed protocol for generating an in vitro dose-response curve for Gefapixant to determine its potency (IC50) in antagonizing the P2X3 receptor.
2. Principle of the Assay
This protocol describes a cell-based fluorescence assay to measure the inhibitory effect of Gefapixant on P2X3 receptor activation. The assay utilizes a cell line stably expressing the human P2X3 receptor and a fluorescent calcium indicator. Activation of the P2X3 receptor by its agonist, ATP, leads to an influx of calcium ions into the cell. The resulting increase in intracellular calcium concentration is detected by the fluorescent indicator. The antagonistic activity of Gefapixant is quantified by its ability to reduce the ATP-induced calcium influx in a dose-dependent manner.
3. Signaling Pathway of P2X3 Receptor and Inhibition by Gefapixant
References
- 1. Update on the clinical development of gefapixant, a P2X3 receptor antagonist for the treatment of refractory chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Gefapixant? [synapse.patsnap.com]
Application Notes: Assessing the Efficacy of MK-8033 Hydrochloride in Non-Small Cell Lung Cancer Models
Introduction
MK-8033 hydrochloride is an orally active, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases, with IC50 values of 1 nM for c-Met and 7 nM for Ron.[1] The c-Met signaling pathway is frequently activated in various cancers, including non-small cell lung cancer (NSCLC), and is implicated in tumor formation, progression, metastasis, and therapeutic resistance.[2] Overexpression of c-Met is observed in approximately half of NSCLC cases and is associated with a poor prognosis.[3] Given its mechanism, MK-8033 presents a targeted therapeutic strategy for NSCLC tumors dependent on c-Met or Ron signaling.
While MK-8033's primary targets are c-Met and Ron, the broader landscape of NSCLC involves complex, interconnected signaling pathways. Among these are the PIM kinases (PIM1, PIM2, PIM3), a family of constitutively active serine/threonine kinases that are crucial regulators of cell survival, cell cycle progression, and drug resistance.[4] PIM kinases are downstream effectors of signaling pathways like JAK/STAT and are known to interact with major oncogenic drivers, including the PI3K/Akt pathway, providing escape mechanisms that can lead to drug resistance.[4][5] PIM1, in particular, has been identified as a marker of poor prognosis in NSCLC.[4][6] Therefore, assessing the efficacy of a targeted inhibitor like MK-8033 should be performed in the context of these key survival pathways to understand its direct effects and potential vulnerabilities in NSCLC models.
These application notes provide a framework and detailed protocols for evaluating the preclinical efficacy of this compound in NSCLC cell lines and corresponding in vivo models.
Data Presentation: Efficacy of this compound
Quantitative data from efficacy studies should be organized to facilitate clear interpretation and comparison across different models and conditions.
Table 1: Biochemical Profile of this compound
| Target | IC50 | Compound Type |
|---|---|---|
| c-Met | 1 nM | Small Molecule Kinase Inhibitor |
| Ron | 7 nM | Small Molecule Kinase Inhibitor |
Data sourced from TargetMol.[1]
Table 2: Preclinical Efficacy of MK-8033 in NSCLC Cell Lines (Hypothetical Data) This table serves as a template for presenting in vitro cell viability data. Values are hypothetical examples based on the known mechanism of action. Efficacy is expected to be higher in cell lines with high c-Met expression.
| Cell Line | Histology | Basal c-Met Expression | MK-8033 IC50 (nM) |
|---|---|---|---|
| EBC-1 | Squamous Cell Carcinoma | High | 25 |
| H1993 | Adenocarcinoma | High | 40 |
| A549 | Adenocarcinoma | Low | >1000 |
| H460 | Large Cell Carcinoma | Low | >1000 |
| HCC827 | Adenocarcinoma | Moderate | 150 |
Table 3: In Vivo Efficacy of MK-8033 in an NSCLC Xenograft Model (Hypothetical Data) This table is a template for summarizing data from in vivo studies. Values are hypothetical examples.
| Treatment Group (n=10) | Dosing Regimen | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | Oral, Daily | 1500 ± 120 | - |
| MK-8033 | 50 mg/kg, Oral, Daily | 750 ± 95 | 50 |
| MK-8033 | 100 mg/kg, Oral, Daily | 450 ± 70 | 70 |
Signaling Pathways and Experimental Workflow
Visualizing the targeted signaling pathways and the experimental plan is crucial for understanding the rationale and methodology of the assessment.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments to assess the efficacy of MK-8033.
Protocol 1: Cell Viability Assessment via MTS Assay
This colorimetric assay measures the metabolic activity of viable cells to determine cytotoxicity and IC50 values.
Materials:
-
NSCLC cell lines (e.g., A549, H460, EBC-1, H1993)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates
-
MTS reagent solution (e.g., CellTiter 96® AQueous One Solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of MK-8033 in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in culture medium. The final DMSO concentration in all wells should be ≤ 0.1%.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of medium containing the various concentrations of MK-8033 or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the cell line being used.[9]
-
Absorbance Reading: Measure the absorbance at 490 nm using a multi-well spectrophotometer.[8]
-
Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the results on a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is used to detect changes in the expression and phosphorylation status of key proteins within the c-Met and related survival pathways.
Materials:
-
6-well plates
-
Treated cell lysates
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-PIM1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. When they reach 70-80% confluency, treat them with MK-8033 at relevant concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours).[10]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[10][11]
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[10]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[13]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Signal Visualization: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[10] Use a loading control like β-actin or GAPDH to ensure equal protein loading.[12]
Protocol 3: Quantification of Apoptosis by Annexin V Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cells (both adherent and floating)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with MK-8033 as described for the Western blot protocol.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells). Wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the suspension (1 x 10^5 cells) to a FACS tube.
-
Add Dyes: Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]
-
Protocol 4: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of MK-8033 in an animal model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
NSCLC cells (e.g., EBC-1, H1993) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Model Establishment: Subcutaneously inject 2-5 x 10^6 NSCLC cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse. For patient-derived xenografts (PDX), surgically implant a small tumor fragment.[15][16]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: Administer MK-8033 (e.g., at 50 and 100 mg/kg) or vehicle control to the respective groups via oral gavage daily for a predetermined period (e.g., 21-28 days).
-
Monitoring: Monitor animal body weight and overall health twice weekly. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size, or at the end of the treatment period.
-
Data Analysis: Excise tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for p-c-Met). Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Plot mean tumor growth curves for each group over time.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C-Met inhibitor MK-8003 radiosensitizes c-Met-expressing non-small-cell lung cancer cells with radiation-induced c-Met-expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-Targeting PIM Kinase and PI3K/mTOR in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
Troubleshooting & Optimization
MK-8033 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MK-8033 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and ATP-competitive dual inhibitor of c-Met and Ron kinases, with IC50 values of 1 nM and 7 nM, respectively.[1] It shows preferential binding to the activated kinase conformation.[1] By inhibiting the autophosphorylation of the c-Met protein, MK-8033 disrupts c-Met signal transduction pathways, which can induce cell death in tumor cells that overexpress or have constitutively activated c-Met.[1]
Q2: In which research areas is this compound commonly used?
This compound is primarily used in cancer research, particularly for studies involving breast cancer, bladder cancer, and non-small cell lung cancer (NSCLC).[1]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | 4°C | Up to 3 years | Keep sealed and away from moisture. |
| Stock Solution | -20°C | Up to 1 month | Keep sealed and away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Keep sealed and away from moisture. Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides solutions to common problems.
Problem 1: Difficulty dissolving this compound powder.
Cause: this compound has limited solubility in common solvents. The hygroscopic nature of solvents like DMSO can also negatively impact solubility if the solvent is not fresh.
Solution:
-
Solvent Selection: Refer to the solubility data below. For cell culture experiments, DMSO is a common choice for creating a stock solution, which is then further diluted in aqueous media.
-
Use Fresh Solvents: Always use newly opened, anhydrous grade solvents, especially DMSO, as it readily absorbs moisture from the air, which can reduce the solubility of the compound.
-
Physical Assistance: Sonication and gentle warming can significantly aid in dissolution. One supplier notes that solubility in DMSO can be increased to 125 mg/mL with ultrasonication and heating to 60°C.
Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | 7.14 | 14.06 | Requires sonication.[1] |
| DMSO | 5.88 | 11.58 | Requires sonication.[1] Use of newly opened DMSO is recommended as its hygroscopic nature can significantly impact solubility.[1] |
| DMSO | 125 | 279.06 | Requires ultrasonication and warming to 60°C. |
Problem 2: Precipitation of the compound after dilution of a stock solution in aqueous media.
Cause: this compound has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
Solution:
-
Lower Final Concentration: Ensure the final concentration in your aqueous medium is below the aqueous solubility limit.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.
-
Use of Surfactants or Co-solvents: For in vivo studies, a formulation containing PEG300, Tween-80, and saline has been used to achieve a clear solution of at least 0.59 mg/mL.[1]
-
Filtration: If you prepare an aqueous stock solution, it is recommended to filter-sterilize it using a 0.22 µm filter before use.[1]
Troubleshooting Guide: Stability Issues
Maintaining the stability of this compound in solution is critical for reproducible experimental results.
Problem 1: Loss of compound activity in solution over time.
Cause: this compound, like many small molecules, can be susceptible to degradation under certain conditions.
Solution:
-
Proper Storage: Adhere strictly to the recommended storage conditions for stock solutions (-20°C for short-term and -80°C for long-term storage).[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[1]
-
pH Considerations: While specific data for this compound is limited, hydrochloride salts of other compounds have shown pH-dependent stability. It is advisable to maintain a stable pH in your experimental solutions.
-
Protection from Light: Although specific photostability data is not available, it is good laboratory practice to protect solutions from direct light, especially for long-term storage or during experiments.
Problem 2: Suspected degradation of the compound.
Cause: Exposure to harsh conditions such as extreme pH, high temperatures, or oxidizing agents can lead to the degradation of this compound.
Solution:
-
Forced Degradation Studies: To understand the stability of this compound under your specific experimental conditions, you can perform forced degradation studies. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, heat, oxidation, light) and analyzing the degradation products.
-
Analytical Methods: Use stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the intact drug from any potential degradation products.
Experimental Protocols & Methodologies
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 507.99 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.08 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution and sonicate in a water bath until the solid is completely dissolved. Gentle warming (up to 60°C) can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.
Preparation of an In Vivo Formulation (≥ 0.59 mg/mL) [1]
-
Prepare a DMSO Stock: Prepare a 5.9 mg/mL stock solution of this compound in DMSO.
-
Mixing: To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of Saline to bring the final volume to 1 mL. The resulting solution should be clear.
Visualizations
References
Technical Support Center: MK-8033 Hydrochloride Stock Solutions
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the preparation and storage of MK-8033 hydrochloride stock solutions, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and water are the recommended solvents for preparing this compound stock solutions.[1] For in vitro use, DMSO is a common choice. For aqueous-based assays, water can be used, but it is crucial to follow proper preparation steps.
Q2: What is the maximum soluble concentration of this compound in these solvents?
A2: The solubility of this compound can be challenging. In DMSO, the maximum concentration is approximately 5.88 mg/mL (11.58 mM), and in water, it is approximately 7.14 mg/mL (14.06 mM).[1] It is important to note that achieving these concentrations may require sonication.[1]
Q3: How should I properly store my this compound stock solutions?
A3: Proper storage is critical to maintain the stability and activity of your this compound stock solution. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months.[1] For shorter-term storage, -20°C for up to 1 month is acceptable.[1] Always ensure the solutions are in tightly sealed containers to protect them from moisture.[1] Some suppliers suggest that solutions are unstable and should be prepared fresh.[2]
Q4: Can I use a solvent other than DMSO or water?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for in vitro use.
Materials:
-
This compound powder
-
Anhydrous or newly opened, high-purity DMSO[1]
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO). Do not exceed 5.88 mg/mL.[1]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minute intervals until the solution is clear.[1] Avoid excessive heating of the sample.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Stock Solution in Water
Objective: To prepare an aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water (ddH₂O)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
0.22 µm sterile syringe filter
Procedure:
-
Bring the this compound powder to room temperature.
-
Add the desired amount of powder to a sterile tube.
-
Add the calculated volume of sterile water to reach the desired concentration, not exceeding 7.14 mg/mL.[1]
-
Vortex the solution thoroughly.
-
Use sonication to facilitate complete dissolution, applying it in short bursts to prevent overheating.[1]
-
Once the solution is clear, sterilize it by passing it through a 0.22 µm syringe filter.[1]
-
This aqueous stock should ideally be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C for no more than a few days, protected from light. For longer-term storage, refer to the stability data in Table 1, but fresh preparation is highly recommended.
Data Presentation
Table 1: Solubility and Storage of this compound Stock Solutions
| Parameter | DMSO | Water |
| Solubility | 5.88 mg/mL (11.58 mM)[1] | 7.14 mg/mL (14.06 mM)[1] |
| Dissolution Aid | Sonication may be required.[1] | Sonication may be required.[1] |
| Short-Term Storage | -20°C for up to 1 month.[1] | Prepare fresh; if necessary, 4°C for a few days. |
| Long-Term Storage | -80°C for up to 6 months.[1] | Not recommended. |
| Notes | Use newly opened, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[1] | Filter-sterilize with a 0.22 µm filter before use.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon preparation. | * The concentration exceeds the solubility limit. * The DMSO used is old and has absorbed water.[1] * Incomplete dissolution. | * Recalculate and ensure the concentration is at or below the recommended maximum. * Use a fresh, unopened vial of anhydrous DMSO. * Continue to vortex and sonicate the solution until it is completely clear. |
| Precipitate forms after freezing and thawing the stock solution. | * The compound has come out of solution during the freeze-thaw cycle. * Instability of the compound in the solution. | * Warm the vial to room temperature and vortex/sonicate to redissolve the precipitate. * Prepare smaller, single-use aliquots to minimize freeze-thaw cycles. |
| Reduced or inconsistent activity in experiments. | * Degradation of the compound due to improper storage or multiple freeze-thaw cycles. * The solution was not prepared fresh (especially for aqueous solutions). | * Always use freshly prepared solutions or properly stored single-use aliquots. * Verify the storage conditions and duration. If in doubt, prepare a new stock solution. |
| Difficulty dissolving the compound even with sonication. | * The compound may require more energy for dissolution. * The quality of the solvent may be poor. | * Gently warm the solution (e.g., to 37°C) while sonicating, but monitor carefully to avoid degradation. * Use high-purity, anhydrous solvents from a reputable supplier. |
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Technical Support Center: Troubleshooting Inconsistent Results
Important Note for Researchers: The compound "MK-8033 hydrochloride" is identified in preclinical and clinical studies as a potent c-Met/Ron inhibitor investigated for oncology applications.[1][2][3][4] The experimental context described in your request (signaling pathways, neuroscience) strongly aligns with the well-known N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 (Dizocilpine) . This guide is tailored to address common issues encountered with MK-801 and similar potent, non-competitive NMDA receptor antagonists.
Frequently Asked Questions (FAQs)
Q1: What is MK-801 (Dizocilpine) and how does it work?
MK-801 (Dizocilpine) is a potent, selective, and non-competitive antagonist of the NMDA receptor, which is a primary excitatory neurotransmitter receptor in the central nervous system.[1][5] Its mechanism is "use-dependent," meaning it can only access its binding site when the receptor's ion channel is opened by the presence of glutamate (B1630785) and a co-agonist (like glycine (B1666218) or D-serine).[2][6] MK-801 then binds deep within the ion channel pore at the phencyclidine (PCP) binding site, physically blocking the influx of calcium (Ca²⁺) ions.[2] This blockade is long-lasting, sometimes described as nearly irreversible, and prevents the downstream signaling cascades associated with learning, memory, and synaptic plasticity.[6][7]
Q2: My experimental results with MK-801 are highly variable. What are the common causes?
Inconsistent results with MK-801 are common and can stem from several factors:
-
Complex Dose-Response: MK-801 exhibits a very complex, non-linear dose-response curve. Low doses (<0.1 mg/kg) can produce effects that are qualitatively different from, or even opposite to, higher doses. For instance, very low doses (e.g., 0.02 mg/kg) have been reported to cause immobility, while moderate-to-high doses (0.1-0.5 mg/kg) famously induce hyperlocomotion, ataxia, and stereotyped behaviors.[8][9][10]
-
Behavioral Confounds: The potent psychotomimetic and motor effects of MK-801 can interfere with the interpretation of cognitive assays.[1] An apparent memory deficit in a maze task could be confounded by hyperactivity or motor impairment caused by the drug.[8][10]
-
Use-Dependent Action: The efficacy of the block depends on the activation state of the NMDA receptors. The level of neuronal activity in your model system (in vitro or in vivo) at the time of drug administration can influence the degree of receptor blockade, leading to variability.[2]
-
Subject Variability: The effects of MK-801 can be influenced by the species, strain, sex, and age of the animal model.[1][8]
-
Route of Administration: Subcutaneous (s.c.) injections have been shown to produce higher and more consistent blood and brain concentrations compared to intraperitoneal (i.p.) injections, potentially leading to more reliable effects.[8]
Q3: How should I prepare and store MK-801 for consistent results?
Proper preparation and storage are critical. MK-801 maleate (B1232345) is sparingly soluble in aqueous buffers but has good solubility in solvents like DMSO.[5][11]
-
Stock Solutions: Prepare a high-concentration stock solution in DMSO (e.g., 20-133 mg/mL).[3][5][11] Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] A powdered form of the compound is stable for years when stored at -20°C.[11]
-
Working Solutions: For in vivo use, a fresh working solution should be prepared daily. A common method is to dilute the DMSO stock in sterile saline (0.9% NaCl).[13][14] Be aware that diluting the DMSO stock into an aqueous buffer can cause precipitation. Some protocols use co-solvents like PEG300 and Tween80 to improve solubility for in vivo formulations.[3][12] Always ensure the final solution is clear and fully dissolved before administration. For in vitro use, dilute the stock directly into your culture medium, ensuring the final DMSO concentration is low and consistent across all experimental groups, including vehicle controls.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No effect or reduced efficacy | 1. Improper Solution Prep: Compound precipitated out of solution. 2. Dose Too Low: The selected dose is below the effective threshold for your specific model or behavioral test. 3. Insufficient Neuronal Activity: The "use-dependent" nature of MK-801 requires NMDA channels to be open. | 1. Prepare fresh working solutions daily. Visually inspect for clarity. Consider using a co-solvent system for in vivo studies.[3] 2. Perform a dose-response study. Start with a commonly cited dose (e.g., 0.1-0.3 mg/kg for behavioral effects in rodents) and adjust.[8][13] 3. Ensure the experimental paradigm involves sufficient baseline neuronal activation for the drug to effectively block channels. |
| Extreme hyperactivity, ataxia, or stereotypy confounding results | 1. Dose Too High: The dose is inducing significant motor and psychotomimetic side effects that interfere with the measured outcome (e.g., cognitive performance).[10] | 1. Lower the dose. Doses as low as 0.05 mg/kg can impair cognition without producing the marked motor disturbances seen at higher doses.[10] 2. Include separate control experiments (e.g., open field test) to quantify the motor effects of your chosen dose independently of the cognitive task.[15] |
| Paradoxical results (e.g., immobility instead of hyperactivity) | 1. Very Low Dose Effect: Doses below the typical range (<0.05 mg/kg) can have unique behavioral profiles, including catalepsy or immobility.[9] | 1. Be aware of the complex dose-response curve. If immobility is observed, confirm your dosing calculations. This may be a true pharmacological effect at that specific low dose. |
| High inter-animal variability | 1. Inconsistent Administration: Variation in injection volume or location (i.p. vs. s.c.). 2. Biological Variables: Differences in age, sex, or strain of the animals.[1][8] 3. Health Status: Underlying health issues in animals can alter drug metabolism and response. | 1. Standardize the administration route (s.c. is often preferred for consistency).[8] Ensure accurate dosing based on precise body weight. 2. Use animals of the same sex, age, and strain within an experiment. Report these details in your methodology. 3. Ensure all animals are healthy and properly acclimatized before starting the experiment. |
| Suspected neurotoxicity | 1. Olney's Lesions: MK-801 is known to cause neuronal vacuolization and potential cell death in specific brain regions (e.g., posterior cingulate cortex), especially with repeated or high-dose administration.[2] | 1. Use the lowest effective dose for the shortest duration possible. 2. Consider including a histology endpoint in your study to check for signs of neurotoxicity in relevant brain regions. |
Quantitative Data Summary
Table 1: Binding Affinity & Potency of MK-801 (Dizocilpine)
| Parameter | Value | Species/Tissue | Notes |
| Kd (Dissociation Constant) | 37.2 nM | Rat brain membranes | Represents the affinity for its binding site.[3][5][16] |
| Ki (Inhibition Constant) | 37.2 nM | N/A | Often used interchangeably with Kd for this compound. |
| IC50 (vs. [3H]TCP binding) | 9 nM | Rat Hippocampus | Potency in displacing another channel blocker.[3] |
| IC50 (vs. NMDA-induced release) | 20 nM | Rat Hippocampus | Functional potency in a neurotransmitter release assay.[3] |
| EC50 (vs. TNF-α output) | 400 µM | BV-2 Microglial Cells | Effect on microglial activation, indicating potential anti-inflammatory action at high concentrations.[3][16] |
Table 2: Solubility of MK-801 (Dizocilpine) Maleate
| Solvent | Solubility | Reference |
| DMSO | ~20 - 133 mg/mL | [3][5][11] |
| Ethanol | ~0.5 - 25 mg/mL | [5][11] |
| Water | ~3.37 - 7.69 mg/mL (may require warming/ultrasonication) | [5] |
| Saline | ~3.45 mg/mL | [5] |
| DMF | ~25 mg/mL | [11] |
Note: Solubility can vary between batches and forms (e.g., maleate salt vs. free base). Always consult the manufacturer's data sheet. Using fresh, high-quality solvents is crucial.[3][12]
Experimental Protocols
Protocol: Induction of Cognitive Impairment in Rodents for Behavioral Testing
This protocol provides a general framework. Doses and timing must be optimized for your specific research question and animal model.
-
Animal Model: Use adult male rats (e.g., Wistar or Long-Evans, 250-300g) or mice (e.g., C57BL/6, 25-30g). House animals under standard conditions with a 12h light/dark cycle and allow them to acclimate for at least one week before experiments.[14]
-
Compound Preparation:
-
Prepare a stock solution of MK-801 maleate in DMSO (e.g., 10 mg/mL).
-
On the day of injection, dilute the stock solution in sterile 0.9% saline to the final desired concentration (e.g., 0.1 mg/mL for a 0.1 mg/kg dose at a volume of 1 mL/kg).[13][14]
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
-
-
Administration:
-
Weigh each animal accurately on the day of the experiment.
-
Administer MK-801 or vehicle via subcutaneous (s.c.) injection in the scruff of the neck.[14] This route is often preferred over intraperitoneal (i.p.) for more consistent absorption.[8]
-
A typical dose for inducing cognitive impairment without severe motor confounds is 0.05 - 0.15 mg/kg .[8][10]
-
-
Behavioral Testing:
-
Administer the injection 20-30 minutes prior to the start of the behavioral task.[10] This allows the drug to reach peak levels in the brain.
-
Control Groups: Always include the following control groups:
-
Vehicle Control: Receives the saline/DMSO injection to control for injection stress and solvent effects.
-
Sham/No Injection Control: To assess baseline performance.
-
-
Example Task (Spatial Memory): In a Morris Water Maze or Y-maze task, the MK-801 treated group is expected to show impaired performance (e.g., longer latency to find the platform, fewer correct arm entries) compared to the vehicle control group.[15]
-
-
Data Analysis:
-
Analyze cognitive endpoints (e.g., errors, latency) separately from motor endpoints (e.g., distance traveled, velocity).
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the performance of the MK-801 group to the vehicle control group.
-
Visualizations
Signaling Pathway: NMDA Receptor Blockade
References
- 1. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dizocilpine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical physiology and mechanism of dizocilpine (MK-801): electron transfer, radicals, redox metabolites and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effects of very low dose MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor channel antagonism by dizocilpine (MK-801) impairs performance of rats in aversively motivated complex maze tasks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Dizocilpine (MK-801) induces distinct changes of N-methyl-D-aspartic acid receptor subunits in parvalbumin-containing interneurons in young adult rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MK-8033 Hydrochloride Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MK-8033 hydrochloride in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small-molecule inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation.[1] Notably, this compound shows preferential binding to the activated (phosphorylated) conformation of c-Met.[2] The inhibition of c-Met and Ron signaling pathways can disrupt key cellular processes in cancer cells, including proliferation, survival, migration, and invasion.[3]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A typical starting concentration range for in vitro experiments is between 0.1 µM and 10 µM. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. For initial experiments, performing a dose-response curve is recommended to determine the IC50 (half-maximal inhibitory concentration) for your specific system.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, the DMSO stock solution should be kept at -80°C, where it can be stable for up to 6 months. For shorter-term storage, -20°C for up to one month is acceptable. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
Q4: I am observing precipitation of the compound in my cell culture medium. What should I do?
Precipitation can occur if the solubility of this compound in the aqueous cell culture medium is exceeded. Here are some troubleshooting steps:
-
Lower the final concentration: If you are using high concentrations, try reducing them.
-
Check the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic to the cells.
-
Prepare fresh dilutions: Always prepare fresh working dilutions from your frozen stock solution for each experiment.
-
Warm the medium: Gently warm the cell culture medium to 37°C before adding the diluted compound.
-
Mix thoroughly: Ensure the compound is thoroughly mixed into the medium immediately after dilution.
Q5: I am not observing the expected inhibitory effect of this compound. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following:
-
Cell line sensitivity: The cell line you are using may not be dependent on c-Met or Ron signaling for its growth or survival. Confirm the expression and activation status of c-Met in your cell line (e.g., via Western blot for phospho-c-Met).
-
Compound integrity: Ensure your stock solution of this compound has been stored correctly and has not degraded.
-
Experimental conditions: The concentration of the compound may be too low, or the incubation time may be too short to elicit a response. An optimization of both parameters is recommended.
-
HGF stimulation: For cell lines with low basal c-Met activation, stimulation with Hepatocyte Growth Factor (HGF) may be necessary to observe the inhibitory effect of this compound.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or non-specific effects | The concentration of this compound is too high, leading to off-target effects. | Perform a dose-response experiment to identify a more specific concentration range. Include appropriate vehicle controls (DMSO only) in your experiments. |
| The compound is affecting the assay components directly. | Run a cell-free assay control to see if this compound interferes with your detection reagents. | |
| Inconsistent results between experiments | Variability in cell seeding density or cell health. | Standardize your cell seeding protocol and ensure cells are in a logarithmic growth phase at the start of the experiment. Regularly check for mycoplasma contamination. |
| Inconsistent preparation of this compound working solutions. | Prepare fresh dilutions for each experiment and ensure thorough mixing. | |
| Unexpected cytotoxicity | The cell line is highly sensitive to c-Met/Ron inhibition. | Lower the concentration range in your dose-response experiments. |
| The final DMSO concentration is too high. | Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). |
Quantitative Data Summary
In Vitro IC50 Values for this compound
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | c-Met | 1 nM | [6] |
| Enzymatic Assay | Ron | 7 nM | |
| Cell Proliferation | GTL-16 (gastric cancer) | 0.58 µM | |
| c-Met Phosphorylation | GTL-16 (gastric cancer) | 0.03 µM | [7] |
| Cell Proliferation | EBC-1 (lung cancer) | Data not available | |
| Cell Proliferation | H1993 (lung cancer) | Data not available | |
| Cell Proliferation | A549 (lung cancer) | Data not available | |
| Cell Proliferation | H460 (lung cancer) | Data not available |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium. b. Remove the medium from the wells and add 100 µL of the 2X compound dilutions. Include wells with vehicle control (DMSO at the same final concentration) and untreated controls. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until a purple precipitate is visible. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Western Blotting for c-Met Signaling
This protocol is for analyzing the effect of this compound on the phosphorylation of c-Met and downstream signaling proteins like AKT and ERK.
Materials:
-
This compound
-
Cancer cell line with active c-Met signaling
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of this compound for the desired time (e.g., 2 hours). Include a vehicle control. c. If necessary, stimulate cells with HGF for a short period (e.g., 15 minutes) before lysis. d. Wash cells with ice-cold PBS and lyse with RIPA buffer. e. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. . b. Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 4c.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
Mandatory Visualizations
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bu.edu [bu.edu]
- 4. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Technical Support Center: Overcoming Resistance to MK-8033 Hydrochloride in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential resistance to MK-8033 hydrochloride in cell culture experiments. The information is based on established mechanisms of resistance to tyrosine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
MK-8033 is a potent small-molecule inhibitor of the HGF/c-Met receptor tyrosine kinase axis.[1] Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][2][3] MK-8033 binds to the activated conformation of c-Met, inhibiting its autophosphorylation and consequently blocking downstream signaling.[1][4]
Q2: My cells, which were initially sensitive to MK-8033, are now showing reduced sensitivity. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to MK-8033 can arise from several molecular mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited c-Met pathway. This can include the activation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or FGFR, which can then signal through the same downstream pathways (PI3K/AKT and MAPK/ERK).[5][6][7][8]
-
Downstream Pathway Activation: Mutations or alterations in components of the downstream signaling pathways, such as PIK3CA or RAS, can lead to their constitutive activation, rendering the cells independent of c-Met signaling for their growth and survival.[9][10][11][12]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-gp/MDR1) or ABCG2 (BCRP), can actively pump MK-8033 out of the cell, reducing its intracellular concentration and efficacy.[13][14][15][16]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire a more migratory and invasive phenotype, which has been associated with resistance to various targeted therapies, including c-Met inhibitors.[17][18][19][20]
-
Influence of the Tumor Microenvironment: Factors within the cell culture microenvironment, such as hypoxia (low oxygen), can induce resistance to targeted therapies by promoting angiogenesis and upregulating survival pathways.[21][22][23][24]
Q3: How can I confirm if my cells have developed resistance to MK-8033?
You can confirm resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of MK-8033 in your suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Here are some troubleshooting guides for specific issues you might encounter:
Issue 1: Decreased efficacy of MK-8033 over time.
Potential Cause: Acquired resistance through activation of bypass signaling pathways or downstream pathway mutations.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to quantify the shift in IC50.
-
Assess Pathway Activation: Use western blotting to analyze the phosphorylation status of key signaling proteins in both sensitive and resistant cells, with and without MK-8033 treatment.
-
Upstream: Phospho-c-Met, Phospho-EGFR, Phospho-HER2, Phospho-FGFR.
-
Downstream: Phospho-AKT, Phospho-mTOR, Phospho-ERK1/2.
-
-
Investigate Combination Therapies: Based on the western blot results, consider co-treating the resistant cells with MK-8033 and an inhibitor of the activated bypass pathway.
Table 1: Example of IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | MK-8033 IC50 (nM) | Fold Resistance |
| Parental (Sensitive) | 10 | - |
| Resistant Clone 1 | 150 | 15 |
| Resistant Clone 2 | 250 | 25 |
Table 2: Suggested Secondary Inhibitors for Combination Studies
| Activated Bypass Pathway | Suggested Inhibitor | Target |
| EGFR | Gefitinib, Erlotinib | EGFR |
| HER2 | Lapatinib | HER2 |
| FGFR | BGJ398 | FGFR1 |
| PI3K/AKT/mTOR | Buparlisib (BKM120) | Pan-PI3K |
| MAPK/ERK | Trametinib | MEK1/2 |
Issue 2: High initial IC50 value for MK-8033 in a new cell line.
Potential Cause: Intrinsic resistance due to pre-existing mutations or high expression of drug efflux pumps.
Troubleshooting Steps:
-
Genomic and Proteomic Analysis:
-
Sequence key genes in the c-Met pathway (e.g., MET, KRAS, PIK3CA) to check for activating mutations.
-
Perform western blotting to assess the basal expression levels of ABC transporters (ABCB1, ABCG2).
-
-
Drug Efflux Pump Inhibition: Co-treat the cells with MK-8033 and a known inhibitor of ABC transporters, such as Verapamil (for ABCB1) or Ko143 (for ABCG2), to see if it restores sensitivity.
Issue 3: Cells show morphological changes and increased motility upon developing resistance.
Potential Cause: Epithelial-to-Mesenchymal Transition (EMT).
Troubleshooting Steps:
-
Assess EMT Markers: Use western blotting or immunofluorescence to check for changes in the expression of EMT markers.
-
Functional Assays: Perform migration and invasion assays (e.g., transwell assay) to confirm an increase in cell motility.
-
Consider EMT Inhibitors: In a research setting, you could explore the use of agents known to reverse EMT in combination with MK-8033.
Experimental Protocols
Protocol 1: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse sensitive and resistant cells (treated with and without MK-8033) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: c-Met signaling and potential resistance pathways.
Experimental Workflow for Investigating Resistance
Caption: Workflow for troubleshooting MK-8033 resistance.
References
- 1. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of the c-Met receptor tyrosine kinase in carcinogenesis and associated therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosstalk in Met receptor oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Role of PI3K in Met Driven Cancer: A Recap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma | MDPI [mdpi.com]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of PI3K/Akt/mTOR pathway in mediating endocrine resistance: concept to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine kinase inhibitor resistance in cancer: role of ABC multidrug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 17. Mechanism of c-Met and EGFR tyrosine kinase inhibitor resistance through epithelial mesenchymal transition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to the c-Met inhibitor KRC-108 induces the epithelial transition of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - Clement - Translational Lung Cancer Research [tlcr.amegroups.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Hypoxia induces resistance to EGFR inhibitors in lung cancer cells via upregulation of FGFR1 and the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hypoxia can induce c-Met expression in glioma cells and enhance SF/HGF-induced cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hypoxia-Induced Resistance to Chemotherapy in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hypoxia Promotes Resistance to EGFR Inhibition in NSCLC Cells via the Histone Demethylases, LSD1 and PLU-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: MK-8033 Hydrochloride
Frequently Asked Questions (FAQs)
Q1: What is MK-8033 hydrochloride and what is its mechanism of action?
This compound is a potent, orally active, and ATP-competitive small-molecule dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] Its primary mechanism of action involves binding to the activated conformation of c-Met, thereby inhibiting hepatocyte growth factor (HGF)-induced autophosphorylation of the receptor. This blockade disrupts downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion. In preclinical studies, MK-8033 has demonstrated broad anti-proliferative activity in various cancer cell lines.
Q2: What is the known toxicity profile of MK-8033 in animal models?
Specific, quantitative toxicity data for this compound in animal models is limited in publicly accessible literature. A first-in-human Phase I clinical trial noted that a twice-daily oral dose of 100 mg/kg was well-tolerated in mice.[2] However, comprehensive toxicology studies detailing parameters like the No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-Adverse-Effect Level (LOAEL), or LD50 values in various species have not been publicly disclosed.
Q3: What adverse effects and dose-limiting toxicities (DLTs) have been observed in humans?
A Phase I dose-escalation study in patients with advanced solid tumors provides the most detailed available safety information. The Maximum Tolerated Dose (MTD) was established at 750 mg twice daily.[2][3]
Table 1: Summary of Dose-Limiting Toxicities and Adverse Events in Humans [2][3]
| Category | Observed Effects |
| Dose-Limiting Toxicities (DLTs) | Fatigue, Nausea, Vomiting, Transaminitis, Hypokalemia |
| Most Frequent Adverse Events (≥10% of patients) | Fatigue (28.3%), Nausea (21.7%), Alopecia (19.6%) |
Note: The majority of adverse events were Grade 1 or 2 in severity.
Troubleshooting Guide for In Vivo Experiments
While specific preclinical toxicity data for MK-8033 is scarce, researchers encountering unexpected adverse effects in animal models can consider the following troubleshooting steps based on the known pharmacology of c-Met inhibitors and the observed human toxicities.
Issue 1: Animal exhibits signs of fatigue, lethargy, or reduced activity.
-
Possible Cause: This could be a direct pharmacological effect of c-Met inhibition or an off-target effect. Fatigue was a common adverse event and a DLT in the human clinical trial.[2][3]
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose to a lower, previously tolerated level.
-
Monitor Food and Water Intake: Ensure the animal is receiving adequate nutrition and hydration.
-
Clinical Observations: Carefully document all clinical signs and their frequency.
-
Blood Chemistry: If possible, analyze blood samples for metabolic disturbances.
-
Issue 2: Gastrointestinal distress (e.g., diarrhea, vomiting, weight loss).
-
Possible Cause: Nausea and vomiting were reported as DLTs in humans.[2][3] The gastrointestinal tract can be sensitive to kinase inhibitors.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure the vehicle used for drug administration is not causing the GI upset.
-
Dosing Regimen: Consider splitting the daily dose or administering it with food if appropriate for the study design.
-
Supportive Care: Provide supportive care as recommended by a veterinarian, such as hydration support.
-
Pathological Examination: In terminal studies, perform a thorough gross and histopathological examination of the gastrointestinal tract.
-
Issue 3: Elevated liver enzymes (transaminitis) observed in blood analysis.
-
Possible Cause: Transaminitis was a DLT in the human clinical trial, suggesting potential hepatotoxicity.[2][3]
-
Troubleshooting Steps:
-
Baseline Monitoring: Always establish baseline liver enzyme levels before initiating treatment.
-
Frequency of Monitoring: Increase the frequency of blood monitoring to track the progression of liver enzyme elevation.
-
Dose Interruption/Reduction: Consider interrupting or reducing the dose to see if enzyme levels return to baseline.
-
Histopathology: Conduct a thorough histopathological evaluation of the liver to identify any cellular damage.
-
Experimental Protocols (Hypothetical Examples)
Due to the lack of published detailed protocols for MK-8033 toxicology studies, the following are generalized examples based on standard practices for kinase inhibitors.
General Acute Toxicity Study in Rodents (e.g., Mice or Rats)
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
-
Animals: Young adult male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Groups:
-
Group 1: Vehicle control
-
Groups 2-5: Escalating doses of this compound
-
-
Administration: Typically oral gavage, reflecting the clinical route.
-
Parameters Monitored:
-
Mortality and clinical signs (observed for at least 14 days).
-
Body weight changes.
-
Gross pathology at necropsy.
-
-
Endpoint: Determination of the MTD and observation of any acute toxic effects.
Repeat-Dose Toxicity Study in a Non-Rodent Species (e.g., Beagle Dogs)
-
Objective: To evaluate the toxicity of this compound after repeated daily administration over a specified period (e.g., 28 days).
-
Animals: Male and female beagle dogs.
-
Groups:
-
Group 1: Vehicle control
-
Groups 2-4: Low, medium, and high doses of this compound
-
-
Administration: Daily oral administration.
-
Parameters Monitored:
-
Clinical observations.
-
Body weight, food consumption.
-
Ophthalmology.
-
Electrocardiography (ECG).
-
Clinical pathology (hematology, coagulation, clinical chemistry, urinalysis).
-
Gross pathology, organ weights, and histopathology of a comprehensive list of tissues.
-
-
Endpoint: Identification of target organs of toxicity, dose-response relationships, and determination of the NOAEL.
Visualizations
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with MK-8033 hydrochloride oral bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with MK-8033 hydrochloride, focusing on aspects related to its oral administration and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the established oral bioavailability of this compound in preclinical models?
A1: Preclinical studies have indicated favorable oral bioavailability for this compound. In animal models, the reported bioavailability was approximately 35% in rats and 33% in dogs.[1] These values suggest good absorption from the gastrointestinal tract in these species.
Q2: Were any significant issues with oral absorption or bioavailability observed during the clinical development of this compound?
A2: During the first-in-human phase I clinical trial, no significant issues regarding the oral absorption of MK-8033 were reported.[2][3] The pharmacokinetic (PK) data from the trial were consistent with oral administration, and the compound was generally well-tolerated.[2][3] Further clinical development was discontinued (B1498344) due to limited clinical activity, not due to problems with its oral bioavailability.[2][3]
Q3: How does gastric pH affect the oral bioavailability of this compound?
A3: A specific part of the phase I clinical trial was designed to evaluate the effect of proton-pump inhibitors (PPIs) on the absorption of MK-8033. The results of this investigation showed that co-administration of a PPI had no effect on the absorption of MK-8033.[2][3] This suggests that alterations in gastric pH are unlikely to significantly impact the oral bioavailability of this compound.
Q4: What were the pharmacokinetic parameters of this compound in humans?
A4: The first-in-human phase I study established the maximum tolerated dose (MTD) at 750 mg twice daily.[2][3] While detailed pharmacokinetic parameters from the full dose-escalation study are not fully published, the study did establish a dose-dependent exposure.
Q5: Are there any known food effects on the oral absorption of this compound?
A5: The available clinical trial data does not specifically mention studies on the effect of food on MK-8033 absorption. However, for many orally administered small molecules, food can influence absorption by altering gastric emptying time, pH, and splanchnic blood flow.[4][5][6] For consistent experimental results, it is advisable to administer this compound in a consistent manner with respect to food intake (e.g., in fasted animals).
Q6: What formulation was used for the oral administration of this compound in clinical trials?
A6: The clinical trial protocol for NCT00559182 mentions that MK-8033 was administered as an oral formulation, but specific details of the formulation are not provided in the available public documents.[7]
Troubleshooting Guide
While no major issues with this compound's oral bioavailability have been formally reported, researchers may encounter variability in their experiments. This guide provides potential sources of variability and troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Inconsistent dosing technique (e.g., improper oral gavage). | Ensure all personnel are properly trained in the oral gavage technique to minimize stress and ensure accurate delivery to the stomach. |
| Differences in fasting state of animals. | Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions. | |
| Formulation not homogenous. | Ensure the dosing formulation is a homogenous suspension or solution. If it is a suspension, vortex thoroughly before each administration. | |
| Lower than expected plasma exposure | Incorrect formulation or vehicle. | The solubility of this compound in the chosen vehicle should be confirmed. If solubility is low, consider using a different vehicle or a suspension. |
| Degradation of the compound in the formulation. | Assess the stability of this compound in the dosing vehicle over the duration of the experiment. | |
| Errors in dose calculation or preparation. | Double-check all calculations and measurements for dose preparation. |
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound from preclinical studies.
| Parameter | Rat | Dog | Reference |
| Oral Bioavailability | 35% | 33% | [1] |
| Half-life (t1/2) | 0.8 hours | 3.1 hours | [1] |
Experimental Protocols
Protocol: Oral Gavage Administration in Rodents
This protocol provides a general guideline for the oral administration of this compound to rodents for pharmacokinetic or efficacy studies.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Syringes (1 mL or appropriate size)
-
Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Dose Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the body weight of the animals.
-
Prepare the formulation. If a suspension is required, weigh the appropriate amount of this compound and add it to the vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. Continue to vortex between dosing each animal to maintain a uniform suspension.
-
-
Animal Handling and Dosing:
-
Acclimate the animals to handling and the gavage procedure for several days before the experiment to reduce stress.
-
Confirm the body weight of each animal on the day of dosing.
-
Gently restrain the animal.
-
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle smoothly and carefully into the esophagus and down to the stomach. Do not force the needle.
-
Administer the calculated dose volume slowly.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after dosing.
-
Visualizations
Signaling Pathway
Caption: c-Met signaling pathway and the inhibitory action of MK-8033.
Experimental Workflow
Caption: Workflow for a typical preclinical oral bioavailability study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
minimizing variability in MK-8033 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving MK-8033 hydrochloride.
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
Question: We are observing significant well-to-well and experiment-to-experiment variability in our in vitro assays (e.g., cell proliferation, phosphorylation assays). What are the potential causes and solutions?
Answer: High variability in in vitro assays with this compound can stem from several factors related to compound handling, assay conditions, and cell culture techniques.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Stock Solution Preparation:
-
Problem: this compound may not be fully dissolved or may have precipitated out of solution.
-
Solution: Ensure the compound is completely dissolved in the recommended solvent (e.g., DMSO) before making further dilutions.[1] Refer to the supplier's instructions for optimal solubility. Visually inspect for any precipitate before use. Prepare fresh stock solutions regularly.
-
-
Improper Storage and Handling:
-
Problem: The stability of this compound can be compromised by improper storage, leading to degradation.
-
Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) in sealed containers, protected from moisture.[1]
-
-
Cell Line Health and Passage Number:
-
Problem: Inconsistent cell health, high passage numbers, or mycoplasma contamination can lead to variable responses to treatment.
-
Solution: Use cells with a consistent and low passage number. Regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
-
Variability in Treatment Conditions:
-
Problem: Minor differences in incubation times, cell seeding densities, or serum concentrations can impact results.
-
Solution: Standardize all assay parameters. Use a consistent cell seeding density and allow cells to adhere and stabilize before adding the compound. Maintain consistent serum concentrations in your media, as serum components can sometimes interfere with compound activity.
-
Issue 2: Inconsistent Efficacy in Animal Models
Question: Our in vivo studies with this compound are showing variable tumor growth inhibition and pharmacokinetic profiles between animals. How can we improve consistency?
Answer: In vivo studies introduce additional layers of complexity. Variability can arise from compound formulation and administration, as well as animal-specific factors.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Formulation and Administration:
-
Problem: Improper formulation can lead to poor bioavailability and inconsistent drug exposure. The oral administration of this compound requires a well-suspended and homogenous formulation.
-
Solution: Follow established protocols for preparing the oral formulation. For example, a clear solution can be achieved by first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.[1] Ensure the formulation is homogenous before each administration. Use precise oral gavage techniques to ensure accurate dosing.
-
-
Animal Health and Acclimatization:
-
Problem: Stress and underlying health issues in study animals can significantly impact experimental outcomes.
-
Solution: Allow for a sufficient acclimatization period for the animals upon arrival. Monitor animal health closely throughout the study for signs of distress or illness unrelated to the treatment. Ensure consistent housing conditions (temperature, light cycle, diet).
-
-
Tumor Implantation and Measurement:
-
Problem: Variability in the initial tumor size and inconsistent measurement techniques can obscure true treatment effects.
-
Solution: Ensure that the initial tumor volumes are as uniform as possible across all groups. Use calipers for consistent tumor measurement and have the same technician perform the measurements if possible to reduce inter-operator variability.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an orally active, ATP-competitive dual inhibitor of c-Met and Ron receptor tyrosine kinases.[1] It binds preferentially to the activated (phosphorylated) conformation of c-Met.[1][2] Inhibition of c-Met prevents downstream signaling through pathways such as MAPK (ERK1/2) and PI3K (AKT), which are involved in tumor cell proliferation, survival, and invasion.[3]
Q2: What are the recommended storage conditions for this compound? A2: For long-term stability, stock solutions should be stored at -80°C for up to 6 months.[1] For shorter periods, storage at -20°C for up to one month is acceptable.[1] It is crucial to store the compound in sealed containers, away from moisture, and to aliquot solutions to prevent degradation from repeated freeze-thaw cycles.[1]
Q3: What are the known IC50 values for MK-8033? A3: MK-8033 is a potent inhibitor with an IC50 of 1 nM for c-Met and 7 nM for Ron.[1]
Q4: Does this compound cross the blood-brain barrier? A4: The provided search results do not contain specific information on the blood-brain barrier penetration of this compound.
Q5: Are there any known drug interactions to be aware of? A5: A clinical study investigated the effect of the proton-pump inhibitor omeprazole (B731) on the pharmacokinetics of MK-8033 and found no significant effect on its absorption.[2][3]
Quantitative Data Summary
Table 1: In Vitro Potency and Binding Affinity of this compound
| Target | Parameter | Value | Reference |
| c-Met | IC50 | 1 nM | [1] |
| Ron | IC50 | 7 nM | [1] |
| Phosphorylated c-Met | Kd | 3.2 nM | [1] |
| Unphosphorylated c-Met | Kd | 10.4 nM | [1] |
Table 2: In Vivo Efficacy of this compound in GTL-16 Gastric Tumor Xenografts
| Dose (oral, twice daily) | Tumor Growth Inhibition | Reference |
| 3 mg/kg | 22% | [1] |
| 10 mg/kg | 18% | [1] |
| 30 mg/kg | 57% | [1] |
| 100 mg/kg | 86% | [1] |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Half-life (t1/2) | Bioavailability | Reference |
| Rat | 0.8 hours | 35% | [1] |
| Dog | 3.1 hours | 33% | [1] |
Experimental Protocols
Protocol 1: In Vitro c-Met Phosphorylation Assay
-
Cell Culture: Culture c-Met expressing cells (e.g., EBC-1, H1993) in appropriate media until they reach 70-80% confluency.
-
Serum Starvation: Serum starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1-10 µM) for 2 hours.[1]
-
HGF Stimulation: For agonist-induced phosphorylation, stimulate the cells with hepatocyte growth factor (HGF) for the final 15-30 minutes of the compound treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (e.g., Y1349), total c-Met, phospho-AKT, total AKT, phospho-ERK1/2, and total ERK1/2.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with appropriate secondary antibodies and visualize the bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (e.g., GTL-16) into the flank of immunocompromised mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
This compound Formulation: Prepare the dosing formulation. For example, dissolve this compound in a vehicle consisting of DMSO, PEG300, Tween-80, and saline.[1]
-
Administration: Administer this compound orally twice daily at the desired doses (e.g., 3, 10, 30, 100 mg/kg).[1] Administer the vehicle to the control group.
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Study Endpoint: Continue the treatment for a defined period (e.g., 21 days) or until the tumors in the control group reach a specified size.[1]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. The tumors can be used for pharmacodynamic analysis (e.g., Western blotting for phospho-c-Met) or histological examination.
Visualizations
Caption: c-Met signaling pathway and the inhibitory action of MK-8033.
Caption: General experimental workflow for an in vivo xenograft study with MK-8033.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for MK-8033 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for MK-8033 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored at -20°C. Stock solutions can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation.
2. How can I ensure the purity of my this compound sample?
The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally considered acceptable for most research applications. Refer to the detailed HPLC protocol in the "Experimental Protocols" section below for a representative method.
3. What should I do if I observe low solubility of this compound in my experiments?
Low aqueous solubility is a common issue with many small molecule inhibitors.[1][2] Here are some strategies to address this:
-
Use of Co-solvents: While preparing aqueous solutions, the use of a small percentage of an organic co-solvent like DMSO or ethanol (B145695) can aid in dissolution. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid off-target effects in biological assays.[3]
-
pH Adjustment: The hydrochloride salt form of MK-8033 suggests that its solubility is pH-dependent. Adjusting the pH of your buffer system may improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound more effectively in the desired solvent.[2]
4. How can I confirm the identity of my this compound sample?
The identity of this compound can be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The observed ¹H and ¹³C NMR spectra should be consistent with the known structure of the molecule, and the mass spectrum should show the correct molecular ion peak. Representative data is provided in the "Data Presentation" section.
5. What are the potential degradation pathways for this compound?
As with many complex organic molecules, this compound can be susceptible to degradation under harsh conditions such as strong acid or base hydrolysis, oxidation, and photolysis.[4][5] Forced degradation studies can help to identify potential degradation products and establish a stability-indicating HPLC method.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Action |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the purity of the stock solution using HPLC. |
| Inaccurate concentration of the working solution due to precipitation. | Visually inspect solutions for any precipitate before use. If precipitation is observed, gently warm and vortex the solution to redissolve the compound. Consider adjusting the solvent composition. | |
| Unexpected peaks in the HPLC chromatogram. | Presence of impurities from synthesis or degradation products. | Compare the chromatogram to a reference standard if available. If new peaks appear over time, it may indicate degradation. Protect the compound from light and air to minimize degradation. |
| Contamination of the HPLC system or solvent. | Run a blank injection (solvent only) to check for system contamination. Use fresh, high-purity solvents for the mobile phase. | |
| Discrepancies in NMR or Mass Spec data. | Incorrect sample preparation or instrument calibration. | Ensure the sample is fully dissolved in the appropriate deuterated solvent for NMR. Calibrate the mass spectrometer using a known standard. |
| Presence of residual solvent or impurities. | Analyze the NMR spectrum for characteristic peaks of common solvents (e.g., DMSO, acetone). Compare the mass spectrum to the expected fragmentation pattern to identify potential impurities. |
Data Presentation
Table 1: Representative Quantitative Data for this compound Quality Control
| Parameter | Specification | Representative Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (by HPLC) | ≥98.0% | Reverse-Phase HPLC |
| Identity (by ¹H NMR) | Conforms to structure | 500 MHz ¹H NMR |
| Identity (by Mass Spec) | Conforms to structure | ESI-MS |
| Residual Solvents | ≤0.5% | Gas Chromatography (GC) |
Table 2: Representative ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.50 | d | 1H | Pyridine-H |
| 8.20 | s | 1H | Pyrazole-H |
| 7.80 - 7.20 | m | 8H | Aromatic-H |
| 4.60 | s | 2H | CH₂ |
| 3.80 | s | 3H | N-CH₃ |
| 3.20 | s | 2H | CH₂-SO₂ |
Note: This is a representative spectrum and actual chemical shifts may vary slightly.
Table 3: Representative Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₂₅H₂₁N₅O₃S·HCl |
| Molecular Weight | 471.54 (free base), 507.99 (HCl salt) |
| Expected [M+H]⁺ | 472.14 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a representative reverse-phase HPLC method for determining the purity of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
-
Gradient: Start at 30% B, linear gradient to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) for Identity Confirmation
This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of this compound.
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of DMSO-d₆.
-
Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the spectrum using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO peak at 2.50 ppm.
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general method for obtaining a mass spectrum of this compound.
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)
-
Ionization Mode: Positive
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-1000) and identify the molecular ion peak [M+H]⁺.
Mandatory Visualizations
Caption: Workflow for the quality control assessment of this compound.
Caption: Troubleshooting guide for inconsistent results in experiments with this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
Validation & Comparative
Validating MK-8033 Hydrochloride Inhibition of p-c-Met: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MK-8033 hydrochloride's performance in inhibiting phosphorylated c-Met (p-c-Met) against other known c-Met inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug development and discovery programs.
The c-Met Signaling Pathway and Inhibition by MK-8033
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the RAS/MAPK and PI3K/Akt pathways. These pathways are crucial in cell proliferation, survival, and migration. In many cancers, the c-Met pathway is aberrantly activated, making it a prime target for therapeutic intervention. This compound is an ATP-competitive inhibitor that targets the kinase domain of c-Met, preventing its phosphorylation and subsequent signal transduction.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
Comparative Performance of c-Met Inhibitors
The following tables summarize the in vitro potency of this compound and other selected c-Met inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target(s) | IC50 (nM) |
| This compound | c-Met, Ron | 1 (c-Met), 7 (Ron) [1][2] |
| Crizotinib | c-Met, ALK, ROS1 | 8 (c-Met), 20 (ALK)[3] |
| Cabozantinib | c-Met, VEGFR2, RET, KIT, AXL, FLT3, TIE2 | 1.3 (c-Met), 0.035 (VEGFR2)[4][5] |
| Tivantinib (ARQ 197) | c-Met (non-ATP competitive) | Ki: ~355[6] |
Table 2: Inhibition of p-c-Met in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 for p-c-Met Inhibition (nM) |
| This compound | GTL-16 (gastric) | 30 [2] |
| Crizotinib | EBC-1, H1993 (lung) | ~10 (for proliferation)[3] |
| Tivantinib (ARQ 197) | HT29, MKN-45, MDA-MB-231, NCI-H441 | 100 - 300[6] |
Table 3: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 for Cell Proliferation (µM) |
| This compound | GTL-16 (gastric) | 0.58 [2] |
| Crizotinib | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T (gastric) | <0.2[7] |
| Cabozantinib | MPNST cells | >5-10 (significant inhibition)[5] |
| Tivantinib (ARQ 197) | Huh7 (liver) | 0.0099[8] |
| Tivantinib (ARQ 197) | Hep3B (liver) | 0.448[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Western Blotting for p-c-Met Inhibition
This protocol details the detection of phosphorylated and total c-Met levels in cell lysates following inhibitor treatment.
1. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or alternative inhibitors at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Met (e.g., Tyr1234/1235) and total c-Met overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the changes in p-c-Met levels relative to total c-Met and the loading control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of c-Met.
1. Reaction Setup:
-
In a 96-well plate, add the c-Met enzyme, a kinase buffer, and the test compound (this compound or alternatives) at various concentrations.
2. Kinase Reaction Initiation:
-
Initiate the reaction by adding a solution containing a specific c-Met substrate (e.g., a peptide substrate) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
3. Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the well after the kinase reaction. A higher luminescence signal indicates less ATP consumption and therefore higher inhibition.
-
4. Data Analysis:
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Experimental Workflow for Validating p-c-Met Inhibition
The following diagram illustrates a typical workflow for validating the inhibitory effect of a compound like this compound on p-c-Met.
Caption: A typical experimental workflow for validating a p-c-Met inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tivantinib (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of c-Met Inhibitors: MK-8033 Hydrochloride vs. PHA-665752
For researchers and drug development professionals navigating the landscape of c-Met inhibitors, a clear understanding of the available options is paramount. This guide provides a comprehensive comparison of two prominent small molecule inhibitors, MK-8033 hydrochloride and PHA-665752, focusing on their performance in c-Met inhibition, supported by experimental data and detailed protocols.
The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers, making it a key target for therapeutic intervention.[1] this compound and PHA-665752 are two ATP-competitive inhibitors that have demonstrated significant potential in targeting this pathway.
Quantitative Comparison of Inhibitory Potency
A direct comparison of the inhibitory activities of this compound and PHA-665752 reveals nuances in their potency and binding affinities. The following tables summarize key quantitative data from various in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Parameter | This compound | PHA-665752 |
| c-Met IC50 | 1 nM[2][3] | 9 nM[4][5][6] |
| Ron IC50 | 7 nM | 68 nM |
| c-Met Ki | Not Reported | 4 nM[4][5][6] |
| c-Met Kd (phosphorylated) | 3.2 nM[7] | Not Reported |
| c-Met Kd (unphosphorylated) | 10.4 nM[7] | Not Reported |
Table 2: Cellular Activity
| Parameter | This compound | PHA-665752 |
| Cell Line | IC50 | Cell Line |
| GTL-16 (Gastric Carcinoma) | 0.58 µM (Proliferation)[7] | GTL-16 (Gastric Carcinoma) |
| EBC-1 (NSCLC) | Sub-micromolar (Proliferation)[3] | H441 (NSCLC) |
| H1993 (NSCLC) | Sub-micromolar (Proliferation)[3] | TPR-MET-transformed BaF3 |
| A549 (NSCLC) | Inhibited HGF-induced phosphorylation[2][3] | A549 (NSCLC) |
Mechanism of Action and Signaling Pathway
Both this compound and PHA-665752 act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The c-Met signaling pathway is a complex network that influences multiple cellular processes.
Caption: The c-Met signaling pathway and points of inhibition by MK-8033 and PHA-665752.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following sections outline typical protocols for key assays used to evaluate the efficacy of c-Met inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is through a biochemical assay that measures the phosphorylation of a substrate.
-
Reagents: Recombinant c-Met kinase domain, kinase peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test compound (MK-8033 or PHA-665752).
-
Procedure:
-
The c-Met kinase is incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using a method like ELISA or a fluorescence-based assay.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (BrdU Incorporation)
This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of MK-8033 or PHA-665752 for a specified duration (e.g., 72 hours).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium for the final few hours of the incubation period.
-
Detection: Cells are fixed, and the incorporated BrdU is detected using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Quantification: A substrate for the enzyme is added, and the resulting colorimetric or fluorometric signal is measured using a plate reader. The signal intensity is proportional to the amount of DNA synthesis.
Western Blotting for c-Met Phosphorylation
Western blotting is used to detect the phosphorylation status of c-Met and downstream signaling proteins.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system. The membrane can be stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.
Caption: A typical experimental workflow for Western blotting analysis.
Conclusion
Both this compound and PHA-665752 are potent and selective inhibitors of c-Met. MK-8033 exhibits a slightly lower IC50 in in vitro kinase assays and demonstrates a preference for the activated (phosphorylated) form of c-Met.[2][3][7] PHA-665752 also potently inhibits c-Met and has been extensively characterized in various cellular models, demonstrating its ability to inhibit cell proliferation, motility, and induce apoptosis.[4][5][6] The choice between these inhibitors may depend on the specific research question, the cellular context, and the desired experimental outcome. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions in their pursuit of targeting the c-Met signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Met Inhibitor MK-8003 Radiosensitizes c-Met–Expressing Non-Small Cell Lung Cancer Cells with Radiation-Induced c-Met–Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHA-665752’s Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
Independent Validation of MK-8033 Hydrochloride Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical activity of MK-8033 hydrochloride, a potent dual inhibitor of the c-Met and Ron receptor tyrosine kinases, against other known inhibitors targeting these pathways. The information presented is intended to assist researchers in evaluating this compound for their specific research and development needs.
Introduction to this compound
This compound is an orally active, ATP-competitive small molecule inhibitor that demonstrates high affinity for the activated conformations of both c-Met and Ron kinases.[1][2] Dysregulation of the c-Met and Ron signaling pathways is implicated in the progression of various cancers, making them attractive targets for therapeutic intervention. MK-8033 has been shown to inhibit the autophosphorylation of these kinases, thereby blocking downstream signaling cascades crucial for tumor cell proliferation, survival, and invasion.[3]
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and a selection of alternative c-Met and Ron inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Target | IC50 (nM) | Notes |
| This compound | c-Met | 1 [1][2] | Dual c-Met/Ron inhibitor. |
| Ron | 7 [1][2] | ||
| BMS-777607 (ASLAN002) | c-Met | 3.9[4][5][6] | Also inhibits Axl and Tyro3. |
| Ron | 1.8[4][5][6] | ||
| PHA-665752 | c-Met | 9[7][8][9] | |
| Ron | 68[7][9] | ||
| Crizotinib (PF-02341066) | c-Met | 11 (cell-based)[10][11] | Also a potent ALK and ROS1 inhibitor. |
| Cabozantinib (XL184) | c-Met | 1.3[12][13] | Multi-kinase inhibitor (VEGFR2, RET, KIT, etc.). |
| Capmatinib (B1663548) (INC280) | c-Met | 0.13[14] | Highly selective for c-Met. |
| Tepotinib | c-Met | 4[15] | Selective c-Met inhibitor. |
| Tivantinib (ARQ 197) | c-Met | Ki ≈ 355[16] | Non-ATP-competitive inhibitor. |
Signaling Pathway of c-Met/Ron and Inhibition by MK-8033
The c-Met and Ron receptor tyrosine kinases, upon binding their respective ligands (Hepatocyte Growth Factor for c-Met and Macrophage-Stimulating Protein for Ron), dimerize and autophosphorylate, initiating downstream signaling. Key pathways activated include the RAS/MAPK and PI3K/AKT cascades, which regulate cell proliferation, survival, and migration. MK-8033 acts by competitively binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and subsequent pathway activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. First-in-human phase I dose escalation study of MK-8033 in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Dual c-Met/Ron Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent dual c-Met/Ron inhibitors, supported by experimental data and detailed protocols. The information presented aims to facilitate the selection of appropriate chemical tools for investigating the roles of c-Met and Ron signaling in cancer biology and for preclinical drug development.
The c-Met and Ron receptor tyrosine kinases are established drivers of tumorigenesis, promoting cell proliferation, survival, migration, and invasion. Their frequent co-expression and potential for cross-talk in various cancers have made the development of dual inhibitors a compelling therapeutic strategy. This guide offers a comparative overview of several key dual c-Met/Ron inhibitors, focusing on their biochemical and cellular potencies.
Comparative Inhibitory Activity
The following tables summarize the in vitro kinase and cellular inhibitory activities of selected dual c-Met/Ron inhibitors. These values, presented as IC50 (the half-maximal inhibitory concentration), are critical for comparing the potency of these compounds.
In Vitro Kinase Inhibition
| Inhibitor | c-Met IC50 (nM) | Ron IC50 (nM) | Other Notable Targets (IC50 nM) |
| BMS-777607 | 3.9[1][2] | 1.8[1][2] | Axl (1.1), Tyro3 (4.3)[1][2] |
| PHA-665752 | 9[3][4][5] | 68[3][4] | Flk-1 (200)[4] |
| Merestinib (LY2801653) | ~35-59 (cellular)[6] | 11 (MST1R)[6][7] | AXL (2), FLT3 (7), MERTK (10), ROS1, DDR1/2 (0.1/7)[6][7] |
| Foretinib (GSK1363089) | - | - | VEGFR2, PDGFRβ, Tie-2, c-Kit, FLT3[8][9] |
| Crizotinib | 11 (cellular)[7] | - | ALK (24), ROS1[7] |
| SYN1143 (AMG-1) | 4[7] | 9[7] | - |
| OSI-296 | 42 (cellular)[10] | 200 (cellular)[10] | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
Cellular Inhibitory Activity
| Inhibitor | Cell Line | IC50 (µM) |
| Foretinib | T98G (Glioblastoma) | 4.66[11] |
| U87MG (Glioblastoma) | 29.99[11] | |
| BMS-777607 | BxPC3 (Pancreatic) | 1.96[12] |
| AsPC1 (Pancreatic) | 3.87[12] | |
| L3.6p1 (Pancreatic) | 5.13[12] | |
| PHA-665752 | BxPC3 (Pancreatic) | 3.18[12] |
| AsPC1 (Pancreatic) | 4.22[12] | |
| L3.6p1 (Pancreatic) | 4.24[12] |
Signaling Pathways and Inhibition Mechanism
The c-Met and Ron signaling pathways are initiated by their respective ligands, Hepatocyte Growth Factor (HGF) and Macrophage-Stimulating Protein (MSP). Ligand binding leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival. Dual c-Met/Ron inhibitors act by competing with ATP for the kinase domain of these receptors, thereby blocking their activation and downstream signaling.
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay
This protocol is designed to measure the direct inhibitory effect of a compound on the kinase activity of c-Met and Ron.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant c-Met or Ron kinase, a suitable kinase buffer, ATP, and a generic tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition: Add the dual c-Met/Ron inhibitor at a range of concentrations to the reaction wells. Include a DMSO control.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ATP remaining or the amount of phosphorylated substrate. A common method is to use a luminescence-based assay like the ADP-Glo™ Kinase Assay, which measures ADP production.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of the dual c-Met/Ron inhibitor. Include a vehicle (DMSO) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[14]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for the inhibitor.
Western Blot Analysis of c-Met and Ron Phosphorylation
This protocol is used to assess the inhibitor's ability to block the phosphorylation of c-Met and Ron in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cellagentech.com [cellagentech.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 10. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Foretinib induces G2/M cell cycle arrest, apoptosis, and invasion in human glioblastoma cells through c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Aberrant RON and MET Co-overexpression as Novel Prognostic Biomarkers of Shortened Patient Survival and Therapeutic Targets of Tyrosine Kinase Inhibitors in Pancreatic Cancer [frontiersin.org]
- 13. medkoo.com [medkoo.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of MK-8033 Hydrochloride for c-Met/Ron Kinase Inhibition
For researchers, scientists, and drug development professionals, the precise targeting of therapies is paramount. This guide provides a comprehensive comparison of MK-8033 hydrochloride, a dual inhibitor of the c-Met and Ron receptor tyrosine kinases, against other available inhibitors. By presenting key experimental data and detailed protocols, this document serves as a resource for evaluating the specificity and utility of this compound in cancer research and beyond.
This compound is an orally active, ATP-competitive small molecule inhibitor that demonstrates high potency against c-Met and Ron kinases.[1] Its mechanism of action involves binding to the active conformation of these kinases, thereby blocking their phosphorylation and downstream signaling pathways, such as the ERK and Akt pathways, which are crucial for cell proliferation and survival.[1] This targeted inhibition has shown anti-tumor activity in preclinical models, making MK-8033 a person of interest in oncology research.[2]
Comparative Analysis of Kinase Inhibitor Potency
To contextualize the performance of this compound, the following table summarizes its in vitro potency against its primary targets, c-Met and Ron, in comparison to other well-characterized kinase inhibitors.
| Inhibitor | c-Met IC50 (nM) | Ron IC50 (nM) | Other Notable Targets (IC50 nM) |
| This compound | 1 [1] | 7 [1] | Fes, FGFR3, Flt4, Mer (>50% inhibition at 1µM) [1] |
| Cabozantinib | 1.3 | - | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3), Tie2 (14.3) |
| Crizotinib | 11 | - | ALK (24), ROS1 (<0.025) |
| Savolitinib | 5 | - | Highly selective for c-Met over 274 other kinases |
| BMS-777607 (ASLAN002) | 3.9 | 1.8 | Axl (1.1), Tyro3 (4.3) |
| Foretinib | - | - | Multi-targeted: c-Met, VEGFR2, RON, AXL, TIE-2 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency. Data for competitor compounds is compiled from various sources.
Specificity Profile of this compound
A key aspect of a targeted inhibitor is its selectivity, or its ability to inhibit the intended target without affecting other kinases, which can lead to off-target effects. A kinase panel screen of this compound at a concentration of 1 µM against 221 different kinases revealed a high degree of specificity.
| Kinase | Percent Inhibition at 1 µM |
| c-Met | >90% [1] |
| MST1R (Ron) | >90% [1] |
| Fes | 60-70%[1] |
| FGFR3 | 60-70%[1] |
| Flt4 | 60-70%[1] |
| Mer | 60-70%[1] |
These data indicate that this compound is a highly selective inhibitor for c-Met and Ron, with only a few other kinases showing moderate inhibition at a high concentration.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing inhibitor specificity.
Caption: Inhibition of the c-Met/Ron signaling pathway by this compound.
Caption: General experimental workflow for characterizing kinase inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine the specificity and potency of this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human c-Met or Ron kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-c-Met ELISA
This assay measures the level of phosphorylated c-Met in cell lysates to confirm the on-target activity of the inhibitor in a cellular context.
Materials:
-
Cancer cell line with known c-Met expression (e.g., GTL-16, A549)
-
Cell culture medium and supplements
-
This compound
-
Hepatocyte Growth Factor (HGF), if stimulating the pathway
-
Cell lysis buffer (containing protease and phosphatase inhibitors)
-
Phospho-c-Met (Tyr1234/1235) and Total c-Met ELISA Kit
-
Microplate reader capable of colorimetric detection
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
If required, stimulate the c-Met pathway by adding HGF for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and then lyse the cells using the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
Follow the manufacturer's instructions for the phospho-c-Met and total c-Met ELISA kits. This typically involves adding the cell lysates to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the phospho-c-Met signal to the total c-Met signal for each treatment condition.
-
Calculate the percent inhibition of c-Met phosphorylation and determine the cellular IC50 value.
Conclusion
This compound emerges as a potent and highly selective dual inhibitor of c-Met and Ron kinases. The provided comparative data and experimental protocols offer a robust framework for researchers to evaluate its suitability for their specific research needs. As with any pharmacological tool, it is recommended to independently verify its activity and specificity in the experimental system of interest. The high selectivity profile of this compound makes it a valuable tool for investigating the roles of c-Met and Ron in health and disease.
References
Cross-Validation of MK-8033 Hydrochloride Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of the dual c-Met/Ron inhibitor, MK-8033 hydrochloride, and small interfering RNA (siRNA) targeting these kinases. The objective is to offer a framework for cross-validating the on-target effects of MK-8033, a critical step in preclinical drug development. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown, researchers can gain higher confidence in the specific role of the c-Met and Ron signaling pathways in cancer.
Performance Comparison: this compound vs. c-Met/Ron siRNA
This compound is a potent, orally active, ATP-competitive dual inhibitor of the c-Met and Ron receptor tyrosine kinases with IC50 values of 1 nM and 7 nM, respectively.[1][2] It has demonstrated anti-proliferative activity in various cancer cell lines and tumor growth inhibition in xenograft models.[1] To validate that the observed effects of MK-8033 are indeed due to the inhibition of c-Met and Ron, a common and robust method is the use of siRNA to specifically silence the expression of these target genes. The concordance of phenotypic effects between the small molecule inhibitor and siRNA provides strong evidence for on-target activity.
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
Both this compound and siRNA targeting c-Met have been shown to inhibit the proliferation of cancer cell lines that exhibit high expression or activation of c-Met. Below is a comparative summary of reported in vitro anti-proliferative effects.
Table 1: Comparison of In Vitro Anti-Proliferative Effects
| Treatment | Cancer Cell Line | Target(s) | Key Efficacy Metric | Result |
| This compound | GTL-16 (Gastric) | c-Met/Ron | IC50 | 0.58 µM[1] |
| This compound | EBC-1 (NSCLC) | c-Met/Ron | Radiosensitization | Effective sensitization to radiation[1] |
| This compound | H1993 (NSCLC) | c-Met/Ron | Radiosensitization | Effective sensitization to radiation[1] |
| c-Met siRNA | HT168-M1 (Melanoma) | c-Met | Proliferation Inhibition | ~26% inhibition compared to control |
| c-Met siRNA | NCI-H446 (SCLC) | c-Met | Proliferation Inhibition | Significant inhibition of proliferation[3] |
| c-Met siRNA | MHCC97-H (Hepatocellular Carcinoma) | c-Met | Proliferation Inhibition | Significant inhibition of growth[4] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
In Vitro Efficacy: Induction of Apoptosis
Inhibition of c-Met signaling by both pharmacological and genetic approaches has been demonstrated to induce apoptosis in cancer cells.
Table 2: Comparison of Apoptosis Induction
| Treatment | Cancer Cell Line | Target(s) | Assay | Key Finding |
| This compound | G-alpha protein mutant UM (Uveal Melanoma) cells | c-Met/Ron | Apoptosis Assay | Modest induction of apoptosis at 2 µM[1] |
| c-Met siRNA | MKN-45 (Gastric) | c-Met | Annexin-V/PI Staining | Apoptotic rate of 35.43% vs. 7.02% in control[5] |
| c-Met siRNA | MDA-MB-231 (Breast) | c-Met | MTT Assay | Increased cell death when combined with sodium butyrate[6] |
| c-Met shRNA | U266 (Multiple Myeloma) | c-Met | Western Blot (cleaved PARP, caspase-3) | Increased levels of cleaved PARP and caspase-3[7] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Both this compound and siRNA targeting c-Met have shown efficacy in reducing tumor growth in preclinical animal models.
Table 3: Comparison of In Vivo Tumor Growth Inhibition
| Treatment | Xenograft Model | Target(s) | Key Efficacy Metric | Result |
| This compound | GTL-16 (Gastric) | c-Met/Ron | Tumor Growth Inhibition | 86% inhibition at 100 mg/kg[1] |
| c-Met shRNA | U343 (Glioma) | c-Met | Tumor Growth | Significant inhibition of tumor growth[8] |
| c-Met siRNA | 4T1 (Breast) | c-Met | Tumor Mass | Significant reduction in primary tumor mass[9] |
| c-Met siRNA | NCI-H446 (SCLC) | c-Met | Tumorigenicity | Strong inhibition of in vivo proliferation[3] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
c-Met/Ron Signaling Pathway and Points of Intervention
The c-Met and Ron receptor tyrosine kinases, upon binding their respective ligands (HGF and MSP), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[10] These pathways are crucial for cell proliferation, survival, and motility. MK-8033 acts by competitively inhibiting ATP binding to the kinase domain of c-Met and Ron, thereby preventing their phosphorylation and subsequent signaling. siRNA, on the other hand, leads to the degradation of c-Met or Ron mRNA, preventing the synthesis of the receptor proteins.
Caption: c-Met/Ron signaling and inhibition points.
Experimental Workflow for Cross-Validation
A typical workflow to cross-validate the effects of MK-8033 with siRNA involves parallel experiments where cancer cells are treated with the compound or transfected with siRNA targeting c-Met and/or Ron. The downstream effects on protein expression, cell viability, and other phenotypic changes are then compared.
Caption: Cross-validation experimental workflow.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells (e.g., GTL-16, EBC-1, H1993) in appropriate culture vessels and allow them to adhere and reach 60-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of protein expression (Western Blot), cell proliferation (MTT assay), or apoptosis (Annexin V staining).
siRNA Transfection Protocol
-
Cell Seeding: One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium.[11][12]
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute the c-Met, Ron, or control siRNA to the desired final concentration (e.g., 20-100 nM) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Remove the culture medium from the cells.
-
Add the siRNA-lipid complex mixture to the cells.
-
Add antibiotic-free complete growth medium to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time will depend on the specific gene and cell line and should be determined empirically.
-
Downstream Analysis: Harvest the cells for analysis of target gene knockdown (RT-qPCR or Western Blot), and for phenotypic assays (proliferation, apoptosis).
Western Blot Protocol for Protein Analysis
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. Densitometry analysis can be performed to quantify the protein expression levels.[13][14]
By following these protocols and comparing the results obtained from this compound treatment and siRNA-mediated gene silencing, researchers can confidently validate the on-target effects of this promising anti-cancer agent.
References
- 1. Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MST1R/RON Tyrosine Kinase in Cancer: Oncogenic Functions and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenovirus-mediated siRNA targeting c-Met inhibits proliferation and invasion of small-cell lung cancer (SCLC) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Effects of c-met-siRNA on the growth and invasion of hepatocellular carcinoma MHCC97-H cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. c-MET Protects Breast Cancer Cells from Apoptosis Induced by Sodium Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic signaling pathways activated by RON receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis: MK-8033 Hydrochloride vs. Next-Generation c-Met Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of MK-8033 hydrochloride benchmarked against modern c-Met inhibitors, supported by experimental data.
The c-Met receptor tyrosine kinase, a crucial regulator of cell growth, motility, and invasion, has emerged as a significant target in oncology. Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous cancers, driving research and development of targeted inhibitors. This guide provides a comparative analysis of the preclinical c-Met inhibitor, this compound, against a panel of next-generation inhibitors that have seen recent clinical success: Capmatinib, Tepotinib (B1684694), and Savolitinib.
Introduction to c-Met Inhibition
The hepatocyte growth factor (HGF)/c-Met signaling axis plays a pivotal role in normal cellular function. However, its aberrant activation, through gene amplification, mutation, or overexpression, can lead to uncontrolled cell proliferation and metastasis. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the c-Met kinase domain have been a primary strategy to counteract this oncogenic signaling.
This compound is a potent, ATP-competitive dual inhibitor of c-Met and Ron kinases.[1][2] While it demonstrated promising preclinical activity, its clinical development was discontinued (B1498344) due to limited efficacy. In contrast, next-generation inhibitors like Capmatinib, Tepotinib, and Savolitinib have shown significant clinical benefit, particularly in patient populations with specific c-Met alterations, leading to regulatory approvals for certain cancer types. These newer agents are characterized by high potency and selectivity for c-Met.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and the selected next-generation c-Met inhibitors, providing a basis for direct comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency Against c-Met
| Compound | IC50 (nM) vs. c-Met | Kd (nM) vs. Phosphorylated c-Met | Reference(s) |
| This compound | 1 | 3.2 | [1][3][4] |
| Capmatinib | 0.13 | Not Reported | [5][6] |
| Tepotinib | 1.7 - 4 | Not Reported | [7][8] |
| Savolitinib | 3 - 5 | Not Reported | [9][10] |
Table 2: Cellular Activity and Selectivity
| Compound | Cell Proliferation IC50 (nM) | Kinase Selectivity | Reference(s) |
| This compound | 582 (GTL-16 cells) | Dual inhibitor of c-Met and Ron | [1][3] |
| Capmatinib | 0.3 - 0.7 (lung cancer cell lines) | >10,000-fold selective for c-Met over a large panel of kinases | [5] |
| Tepotinib | <1 (MKN-45 cells) | >1,000-fold selective for c-Met over 236 of 241 kinases tested | [8][11] |
| Savolitinib | <100 (gastric tumor cell lines) | >200-fold selective over a diverse panel of kinases | [10] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | GTL-16 (gastric) | 100 mg/kg, twice daily | 86% | [1][3] |
| Capmatinib | EBC-1 (lung) | 10 mg/kg, twice daily | Significant tumor regression | |
| Tepotinib | Hs746T (gastric) | 15 mg/kg, daily | Complete tumor regression | [8] |
| Savolitinib | U87MG (glioblastoma) | 1-10 mg/kg, daily | Dose-dependent TGI | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays cited in this guide.
c-Met Biochemical Kinase Assay (Representative Protocol)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
-
Reagents and Materials: Recombinant human c-Met kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT), test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should typically be kept below 1%. b. In a 96-well plate, add the c-Met enzyme, the peptide substrate, and the diluted test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the effect of a compound on the proliferation of cancer cell lines.
-
Reagents and Materials: c-Met dependent cancer cell line (e.g., GTL-16, EBC-1), cell culture medium, 96-well opaque-walled plates, test compounds (dissolved in DMSO), and CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure: a. Seed the cells in the 96-well plates at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Equilibrate the plate to room temperature. d. Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells). e. Measure the luminescence using a plate reader.[12][13][14][15][16]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (General Protocol)
These studies assess the anti-tumor efficacy of a compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (cell line-derived xenograft - CDX) or patient-derived tumor tissue (patient-derived xenograft - PDX) are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is typically administered orally via gavage at a specified dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.
Conclusion
This comparative guide highlights the evolution of c-Met inhibitors, from early preclinical candidates like this compound to the highly potent and selective next-generation agents that have demonstrated clinical utility. While MK-8033 showed promising biochemical potency, the next-generation inhibitors exhibit superior cellular activity and selectivity, which likely contributes to their improved therapeutic window and clinical success. The provided data and protocols offer a valuable resource for researchers in the field of oncology and drug discovery, facilitating a deeper understanding of the landscape of c-Met inhibition and informing the design of future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. MK-8033 | CAS#:1001917-37-8 | Chemsrc [chemsrc.com]
- 4. taiclone.com [taiclone.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. scribd.com [scribd.com]
- 15. promega.com [promega.com]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of MK-8033 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like MK-8033 hydrochloride are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of highly potent active pharmaceutical ingredients (HPAPIs) and other c-Met inhibitors.[1] All waste containing this compound must be treated as hazardous chemical waste.[1]
Chemical and Physical Properties of MK-8033
A summary of the available quantitative data for MK-8033 is presented below. This information is crucial for understanding the compound's behavior and potential interactions during handling and disposal.
| Property | Value | Source |
| Molecular Weight | 507.99 g/mol | [2] |
| Formula | C₂₅H₂₂ClN₅O₃S | MedChemExpress |
| CAS Number | 1283000-43-0 | [2] |
| c-Met IC₅₀ | 1 nM | [2] |
| Ron IC₅₀ | 7 nM | [2] |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step disposal protocol is essential for minimizing exposure risks and ensuring regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired compound, weighing papers, contaminated personal protective equipment (PPE) such as gloves and lab coats, and other labware (e.g., vials, pipette tips), must be collected in a designated, robust, and sealable hazardous waste container.[1] This container should be clearly labeled as "Hazardous Waste" and explicitly list "this compound" as a constituent.[1]
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and shatter-resistant container.[1] This container must be kept securely closed when not in use and be clearly labeled "Hazardous Waste" with the chemical contents specified.[1]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
Container Labeling and Storage
-
All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), the accumulation start date, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1] Ensure that these containers are segregated from incompatible waste streams to prevent any adverse chemical reactions.[1]
Decontamination Procedures
-
Any surfaces or equipment that have come into contact with this compound must be thoroughly decontaminated.[1] A standard procedure involves wiping the surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.[1] All cleaning materials, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.[1]
Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Do not dispose of this compound down the drain or in the regular trash under any circumstances.[1]
Experimental Protocols
While specific experimental protocols for this compound are proprietary, its mechanism of action as a c-Met and Ron inhibitor involves the disruption of downstream signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the general signaling pathway inhibited by this compound.
Caption: Inhibition of c-Met/Ron signaling by this compound.
The following workflow diagram outlines the decision-making and procedural steps for the proper disposal of this compound waste.
Caption: Procedural workflow for the safe disposal of MK-8033 waste.
References
Essential Safety and Handling guidance for MK-8033 Hydrochloride
Researchers, scientists, and drug development professionals handling MK-8033 hydrochloride require immediate and essential safety information for its proper operational use and disposal. This guide provides a procedural framework for the safe handling of this potent c-Met/Ron dual inhibitor.
Personal Protective Equipment (PPE)
Given that a specific Safety Data Sheet (SDS) for this compound with detailed quantitative exposure limits was not publicly available, the following PPE recommendations are based on general best practices for handling potent, biologically active small molecule compounds in a laboratory setting. These recommendations should be considered a minimum requirement. A thorough risk assessment should be conducted by the user and their institution's Environmental Health and Safety (EHS) department prior to handling.
| PPE Category | Recommendation |
| Eye Protection | ANSI-approved safety glasses with side shields are required at a minimum. For procedures with a risk of splashing, chemical safety goggles should be worn. If handling large quantities or there is a significant risk of splash, a full-face shield is recommended. |
| Hand Protection | Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for handling small quantities of powdered or dissolved compounds. For prolonged contact or when handling larger quantities, double-gloving is recommended. It is crucial to change gloves immediately if they become contaminated. |
| Respiratory Protection | For handling small quantities of the solid compound where dust generation is minimal, a well-ventilated area or a chemical fume hood is sufficient. If there is a potential for aerosolization or if handling larger quantities of the powder, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) should be used. All respirator use must be in accordance with a documented respiratory protection program. |
| Body Protection | A standard laboratory coat should be worn at all times. For procedures with a higher risk of contamination, a disposable gown or apron is recommended. Ensure that the lab coat is buttoned and the sleeves are not rolled up. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a balance enclosure or powder containment hood is recommended when weighing the solid compound to prevent dust dispersion.
2. Procedural Guidance:
-
Weighing: Weigh the compound on non-porous weigh paper or in a tared, sealed container within a balance enclosure or fume hood.
-
Solution Preparation: Add the solvent to the solid compound slowly to avoid splashing. Ensure the container is appropriately capped before agitation.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.
-
Spill Management: In the event of a spill, immediately alert others in the area. For a small spill of solid material, gently cover with a damp paper towel to avoid raising dust and then clean the area with an appropriate decontaminating solution. For a liquid spill, absorb with an inert material and decontaminate the area. All spill cleanup materials should be disposed of as hazardous waste. A written spill response plan should be in place before beginning work.
Disposal Plan
-
Waste Segregation: All waste materials contaminated with this compound, including empty containers, disposable labware (e.g., pipette tips, tubes), contaminated PPE, and spill cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound or its waste down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical steps for safely handling this compound in a research setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
